molecular formula C11H12ClNO3 B172577 2-Chloro-4-morpholinobenzoic acid CAS No. 175153-55-6

2-Chloro-4-morpholinobenzoic acid

Cat. No.: B172577
CAS No.: 175153-55-6
M. Wt: 241.67 g/mol
InChI Key: AJCOZBPUPGTLME-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinobenzoic acid is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors . PC-PLC is a key enzyme implicated in oncogenic signaling pathways, and its overexpression is a recognized feature in various cancer cell lines, including breast (MDA-MB-231) and colorectal (HCT116) cancers . Inhibition of PC-PLC disrupts the production of the secondary messenger diacylglycerol (DAG), leading to the downregulation of proliferation signals and a reduction in cancer cell motility and metastatic traits . This compound serves as a critical precursor and core structural motif for synthesizing potent, drug-like molecules. Recent structure-activity relationship (SAR) expansions have confirmed that the 2-morpholinobenzoic acid framework is an optimal pharmacophore for PC-PLC inhibition, with research demonstrating that derivatives of this family exhibit promising anti-proliferative activity and high metabolic stability in microsomal assays . As a key intermediate, it enables further chemical exploration, including the development of benzylic N-methylated analogues, which have shown enhanced biological activity . This product is intended for use in biochemical research and the discovery of new therapeutic agents.

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOZBPUPGTLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377014
Record name 2-Chloro-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-55-6
Record name 2-Chloro-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175153-55-6

This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed synthesis protocol, and its potential biological activity, with a focus on its role as an antiproliferative agent.

Core Data Summary

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 175153-55-6[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₂ClNO₃[3][4]
Molecular Weight 241.67 g/mol [3][4]
Melting Point 188.5-192°C[4]
Boiling Point (Predicted) 447.4 ± 45.0 °C[4]
Density (Predicted) 1.363 ± 0.06 g/cm³[4]
pKa (Predicted) 3.61 ± 0.25[4]
Storage Temperature 2-8°C[4]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloro-4-nitrobenzoic acid. The following protocol is based on established methodologies for the synthesis of related 2-morpholinobenzoic acid derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions as needed based on laboratory-specific equipment and reagents.

Step 1: Synthesis of 2-morpholino-4-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the nitro group to an amine

  • Reaction Setup: Dissolve the 2-morpholino-4-nitrobenzoic acid (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol in a flask.

  • Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating. For catalytic hydrogenation, the reaction is stirred under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: For the SnCl₂ reduction, quench the reaction and adjust the pH to be basic to precipitate the tin salts, which are then filtered off. The filtrate is then acidified to precipitate the product. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product, 4-amino-2-morpholinobenzoic acid, can be purified by recrystallization.

Step 3: Diazotization and Chlorination (Sandmeyer Reaction)

Note: This is a hypothetical final step to yield the target compound. The direct precursor from the above steps is an amino-substituted benzoic acid. To obtain the chloro-substituted final product as per the CAS number, a different synthetic strategy starting with a different precursor would be necessary. The synthesis described in the literature for related compounds focuses on derivatives of the amino group, not its replacement.

For the synthesis of the titled compound, a more direct route starting from a precursor already containing the chloro and morpholino groups in the desired positions would be more efficient. The protocol above describes the synthesis of a related scaffold that is often used in the development of similar bioactive molecules.

Biological Activity and Mechanism of Action

Derivatives of 2-morpholinobenzoic acid have been investigated for their antiproliferative activity against various cancer cell lines. These compounds have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation.[1][7][8][9][10]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: PC-PLC Inhibition Assay (Amplex Red Assay)

  • Assay Principle: The Amplex® Red reagent is used to detect hydrogen peroxide generated in an enzyme-coupled reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. In the coupled reaction, choline is oxidized by choline oxidase to produce betaine and H₂O₂. H₂O₂ in the presence of horseradish peroxidase (HRP) reacts with Amplex® Red to produce the fluorescent product resorufin.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), PC-PLC enzyme, choline oxidase, HRP, and the substrate lysophosphatidylcholine (LPC).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.

  • Initiation and Measurement: Initiate the reaction by adding the Amplex® Red reagent. Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for PC-PLC inhibition.

Signaling Pathway

The primary proposed mechanism of action for 2-morpholinobenzoic acid derivatives is the inhibition of PC-PLC. PC-PLC is a key enzyme in the phosphoinositide signaling pathway, which is frequently dysregulated in cancer.[7][8][9][10] Inhibition of PC-PLC can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

PC_PLC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes Inhibitor 2-Chloro-4- morpholinobenzoic acid Inhibitor->PLC Inhibits

Caption: Simplified PC-PLC signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.

Experimental_Workflow Start Start: 2-Chloro-4-nitrobenzoic Acid Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Compound This compound Purification->Compound BioAssay Biological Evaluation Compound->BioAssay InVitro In Vitro Assays BioAssay->InVitro EnzymeAssay PC-PLC Inhibition Assay InVitro->EnzymeAssay CellAssay Antiproliferative Assay (e.g., MTT on Cancer Cells) InVitro->CellAssay Data Data Analysis (IC50 Determination) EnzymeAssay->Data CellAssay->Data Conclusion Conclusion & Further Studies Data->Conclusion

Caption: General workflow from synthesis to biological evaluation of this compound.

References

A Technical Guide to the Physical Properties of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated benzene ring, a carboxylic acid group, and a morpholine moiety, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the fundamental physical properties of this compound is critical for its effective handling, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models, as is common for specialized chemical intermediates.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₃[1][2]
Molecular Weight 241.67 g/mol [2]
Melting Point 188.5-192 °C[2]
Boiling Point 447.4 ± 45.0 °C (Predicted)[2]
Density 1.363 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.61 ± 0.25 (Predicted)[2]
XlogP 2.0 (Predicted)[3]
Storage Temperature 2-8 °C[2]

Experimental Protocols

While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of a solid carboxylic acid of this type.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4] A sharp melting range typically signifies a high-purity compound.[4]

Methodology: Capillary Method [5]

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[6] This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid like paraffin oil.[5][6]

  • Heating and Observation: The apparatus is heated gradually, with the temperature rise slowed to approximately 1-2 °C per minute as the expected melting point approaches.[7]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[4] For a pure compound, this range should be narrow.[4]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% ionized.

Methodology: Potentiometric Titration [8]

  • Solution Preparation: A precise mass of this compound (e.g., to make a ~0.01 M solution) is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility. A standardized solution of a strong base, such as 0.1 M NaOH, is prepared.[9]

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stir bar. A calibrated pH electrode is immersed in the solution, connected to a pH meter. The NaOH solution is placed in a burette.[10]

  • Titration Procedure: The NaOH solution is added to the stirred acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8]

  • Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the resulting titration curve.[10] The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[10][11]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its measurement.[12]

Methodology: Shake-Flask Method [12][13]

  • Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are combined and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate completely.[13]

  • Sample Preparation: A known amount of this compound is dissolved in the 1-octanol phase.

  • Partitioning: The octanol solution is combined with the aqueous phase in a separatory funnel. The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12] The mixture is then left to stand until the two phases are clearly separated.[14]

  • Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the 1-octanol and the aqueous phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow

Synthesis_Workflow start 2,4-Dichlorotoluene step1 Nucleophilic Aromatic Substitution start->step1 intermediate 4-(3-Chloro-4-methylphenyl)morpholine step1->intermediate reagent1 Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMSO) reagent1->step1 step2 Oxidation intermediate->step2 product This compound step2->product reagent2 Oxidizing Agent (e.g., KMnO4 or Co(OAc)2/Mn(OAc)2/O2) reagent2->step2 purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound, offering valuable data for professionals in chemical research and development. The detailed experimental protocols, while generalized, offer a robust framework for the empirical determination of these properties. The proposed synthesis workflow illustrates a viable route for its preparation. A thorough understanding of these characteristics is essential for the successful utilization of this compound as an intermediate in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid from 2-chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, incorporating a morpholine moiety, is a common feature in various biologically active compounds. This guide provides a comprehensive overview of a reliable two-step synthesis route starting from the readily available 2-chloro-4-nitrobenzoic acid. The synthesis involves the reduction of a nitro group followed by a nucleophilic aromatic substitution. This document outlines detailed experimental protocols, presents quantitative data for each step, and includes graphical representations of the experimental workflow to aid in laboratory-scale synthesis.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two main steps:

  • Reduction: The nitro group of 2-chloro-4-nitrobenzoic acid is reduced to an amino group to yield 4-amino-2-chlorobenzoic acid.

  • Nucleophilic Aromatic Substitution: The resulting 4-amino-2-chlorobenzoic acid undergoes a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation) with morpholine to afford the final product.

Overall Synthesis Scheme start 2-Chloro-4-nitrobenzoic acid intermediate 4-Amino-2-chlorobenzoic acid start->intermediate Reduction (e.g., SnCl2/HCl or H2/Pd-C) end This compound intermediate->end Nucleophilic Aromatic Substitution (Morpholine, CuI, K2CO3)

Figure 1: Overall synthesis scheme.

Step 1: Reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid

This initial step can be accomplished through various methods, with catalytic hydrogenation and chemical reduction being the most common and effective.

Quantitative Data for Reduction Methods
MethodReagentsSolventTemperatureReaction TimeYield (%)Melting Point of Product (°C)
Chemical Reduction Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HClEthanolReflux1-2 hours>90214-217
Catalytic Hydrogenation H₂ gas, 10% Palladium on carbon (Pd/C)Ethanol/WaterRoom Temperature2-4 hours>95214-217
Experimental Protocols

Protocol 1: Chemical Reduction using Tin(II) Chloride

This protocol is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (40%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 40% sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 4-amino-2-chlorobenzoic acid as a solid. The crude product can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon

This method is a cleaner alternative to the tin reduction, avoiding the generation of heavy metal waste.

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol

  • Water

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filtration aid

Procedure:

  • To a hydrogenation vessel, add 2-chloro-4-nitrobenzoic acid (1 equivalent) and a solvent mixture of ethanol and water.

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the hydrogen uptake.

  • After the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain 4-amino-2-chlorobenzoic acid.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution of the chloro group in 4-amino-2-chlorobenzoic acid with morpholine. An Ullmann-type condensation using a copper catalyst is a suitable method for this transformation.

Physicochemical and Spectral Data for this compound
PropertyValue
CAS Number 175153-55-6
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point 188.5-192 °C[1]
Boiling Point 447.4±45.0 °C (Predicted)
Density 1.363±0.06 g/cm³ (Predicted)
pKa 3.61±0.25 (Predicted)
¹H NMR (DMSO-d₆) Predicted shifts: δ 12.8 (br s, 1H, COOH), 7.7 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H), 3.7 (t, 4H), 3.3 (t, 4H)
¹³C NMR (DMSO-d₆) Predicted shifts: δ 167.5, 152.0, 132.5, 130.0, 118.0, 115.5, 112.0, 66.0, 48.0

Note: NMR data are predicted and should be confirmed by experimental analysis.

Experimental Protocol: Ullmann Condensation

This protocol is based on established procedures for copper-catalyzed amination of aryl halides.

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Morpholine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4-amino-2-chlorobenzoic acid (1 equivalent), copper(I) iodide (10-20 mol%), and potassium carbonate (2-3 equivalents).

  • Add anhydrous DMF or NMP as the solvent, followed by morpholine (2-3 equivalents).

  • Seal the tube and heat the reaction mixture to 120-140 °C with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Experimental Workflow and Logical Relationships

Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Nucleophilic Aromatic Substitution start 2-Chloro-4-nitrobenzoic acid reduction Reduction (SnCl2/HCl or H2/Pd-C) start->reduction workup1 Work-up 1 (Neutralization/Filtration, Extraction) reduction->workup1 intermediate 4-Amino-2-chlorobenzoic acid workup1->intermediate reaction2 Ullmann Condensation (Morpholine, CuI, K2CO3) intermediate->reaction2 workup2 Work-up 2 (Acidification, Extraction, Purification) reaction2->workup2 end This compound workup2->end

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2-chloro-4-nitrobenzoic acid. The two-step process, involving a robust reduction followed by a copper-catalyzed nucleophilic aromatic substitution, offers a reliable route to the target molecule. The provided protocols and data are intended to support researchers in the successful laboratory-scale preparation of this compound for further investigation in drug discovery and development programs. It is recommended to characterize the final product thoroughly using modern analytical techniques to confirm its identity and purity.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and efficient method for the synthesis of 2-Chloro-4-morpholinobenzoic acid is the nucleophilic aromatic substitution of a di-halogenated benzoic acid with morpholine. Specifically, the reaction would involve the displacement of the chlorine atom at the C-4 position of 2,4-dichlorobenzoic acid by morpholine. The chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the one at the C-2 position due to the electron-withdrawing effect of the carboxylic acid group, which activates the para position.

The proposed reaction is as follows:

Synthetic Pathway Proposed Synthesis of this compound 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Product This compound 2,4-Dichlorobenzoic_Acid->Product Morpholine Morpholine Morpholine->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product Heat Heat (Δ) Heat->Product Experimental Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add 2,4-dichlorobenzoic acid, morpholine, base, and solvent to flask Start->Reaction_Setup Reaction Reaction: - Heat and stir the mixture - Monitor progress by TLC/HPLC Reaction_Setup->Reaction Workup Workup: - Quench with water - Acidify with HCl - Filter the precipitate Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Purification->Characterization End End Product: This compound Characterization->End

An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid Derivatives and Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid derivatives and their analogs, focusing on their synthesis, biological activity as anticancer agents, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. One promising avenue of research involves the targeting of aberrant cellular signaling pathways that drive cancer cell proliferation and survival. Among the emerging classes of small molecule inhibitors, derivatives of 2-morpholinobenzoic acid have demonstrated significant potential as anticancer agents. These compounds have been particularly noted for their ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers. This guide will delve into the chemical synthesis, biological evaluation, and mechanistic insights of this compound derivatives and their analogs.

Synthesis of 2-Morpholinobenzoic Acid Derivatives

The synthesis of 2-morpholinobenzoic acid derivatives typically involves a multi-step process. A general synthetic route for 2-morpholino-5-(benzylamino)benzoic acid derivatives is outlined below.

General Synthetic Protocol for 2-morpholino-5-(benzylamino)benzoic acid derivatives

A common synthetic approach involves the reaction of a suitably substituted benzoic acid with morpholine, followed by subsequent functionalization. For instance, the synthesis of 2-morpholino-5-(benzylamino)benzoic acid derivatives can be achieved through the following key steps:

  • Reaction of 2-chloro-5-nitrobenzoic acid with morpholine: This initial step introduces the morpholine moiety onto the benzoic acid backbone.

  • Reduction of the nitro group: The nitro group is then reduced to an amine, providing a site for further modification.

  • Reductive amination with a benzaldehyde derivative: The final step involves the coupling of the amino group with a substituted benzaldehyde to introduce the benzylamino side chain.

Biological Activity

Derivatives of 2-morpholinobenzoic acid have been shown to exhibit potent antiproliferative activity against various cancer cell lines. Their primary mechanism of action is believed to be the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), which in turn modulates downstream signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[1] Upregulation of PC-PLC activity has been observed in several cancer types, contributing to increased cell proliferation and metastatic potential.[1] The 2-morpholinobenzoic acid scaffold has been identified as a promising pharmacophore for the development of potent PC-PLC inhibitors.[1]

Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the colorectal carcinoma cell line HCT116.

Table 1: Antiproliferative Activity of 2-morpholino-4-N-benzylamine derivatives (10 µM) in MDA-MB-231 Cells [1]

CompoundSubstitution on Benzyl RingCell Proliferation (%)
10h 2-bromo51.3 ± 13.3
12j 4-bromo21.8 ± 5.5

Table 2: Antiproliferative Activity of 2-morpholino-4-N-benzylamine derivatives (10 µM) in HCT116 Cells [1]

CompoundSubstitution on Benzyl RingCell Proliferation (%)
10h 2-bromo29.5 ± 8.6
12j 4-bromo18.1 ± 5.6

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of a Representative Compound: 2-morpholino-5-(benzylamino)benzoic acid

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • N-benzyl-2-chloroacetamide

  • Ammonium thiocyanate

  • Ethanol

  • Substituted benzaldehyde

  • Sodium acetate

  • Acetic acid

Procedure:

  • Synthesis of 2-(benzylamino)thiazol-4(5H)-one: A mixture of N-benzyl-2-chloroacetamide and ammonium thiocyanate in ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Synthesis of (Z)-2-(benzylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives: The intermediate from the previous step is condensed with a substituted benzaldehyde in the presence of sodium acetate in acetic acid under reflux to yield the final product.

PC-PLC Inhibition Assay (Amplex Red Method)

This assay provides a sensitive method for detecting PC-PLC activity.

Principle:

PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product resorufin, which can be measured fluorometrically.

Procedure:

  • Prepare a reaction mixture containing the PC-PLC enzyme, the test compound (or vehicle control), and phosphatidylcholine in a suitable buffer.

  • Add alkaline phosphatase, choline oxidase, HRP, and the Amplex Red reagent to the reaction mixture.

  • Incubate the reaction at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals formed by viable cells using a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Procedure:

  • Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G cluster_0 PC-PLC Signaling Pathway PC Phosphatidylcholine PCPLC PC-PLC PC->PCPLC DAG Diacylglycerol (DAG) PCPLC->DAG Phosphocholine Phosphocholine PCPLC->Phosphocholine PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PCPLC

Caption: Inhibition of the PC-PLC signaling pathway by 2-morpholinobenzoic acid derivatives.

G cluster_1 Experimental Workflow: PC-PLC Inhibitor Screening Start Start Compound_Library Compound Library (2-Morpholinobenzoic Acid Derivatives) Start->Compound_Library PCPLC_Assay PC-PLC Enzyme Assay (Amplex Red) Compound_Library->PCPLC_Assay Hit_ID Hit Identification (% Inhibition) PCPLC_Assay->Hit_ID Cell_Assay Antiproliferation Assay (MTT) Hit_ID->Cell_Assay Active Compounds IC50 IC50 Determination Cell_Assay->IC50 Mechanism_Study Mechanism of Action Studies (Western Blot) IC50->Mechanism_Study Potent Compounds Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Caption: Workflow for the screening and evaluation of PC-PLC inhibitors.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth PCPLC_Inhibition PC-PLC Inhibition PCPLC_Inhibition->PI3K downregulates

Caption: The PI3K/Akt/mTOR pathway and its modulation by PC-PLC inhibition.

Conclusion

This compound derivatives and their analogs represent a promising class of anticancer agents with a distinct mechanism of action involving the inhibition of PC-PLC. The data presented in this guide highlight their potential for further development. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate future research in this area, with the ultimate goal of translating these findings into novel and effective cancer therapies.

References

An Inquiry into the Bioactivity of 2-Chloro-4-morpholinobenzoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the potential biological activity of 2-Chloro-4-morpholinobenzoic acid. However, a comprehensive search of publicly available scientific literature and databases has yielded limited direct information on the specific biological functions of this compound. The information presented herein is based on the analysis of structurally related molecules and general principles of medicinal chemistry. Further experimental validation is required to ascertain the precise biological activities of this compound.

Introduction

This compound is a synthetic organic compound featuring a benzoic acid core substituted with a chlorine atom and a morpholine ring. The unique combination of these functional groups suggests potential for diverse biological activities. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and confer a range of biological effects. Similarly, substituted benzoic acids are prevalent in numerous therapeutic agents. This guide will explore the hypothetical biological potential of this compound based on the activities of its structural analogs and constituent functional groups.

Hypothetical Biological Activities and Signaling Pathways

While no direct studies on this compound are available, research on related compounds provides a foundation for postulating its potential biological roles.

1. Anticancer Potential:

Numerous derivatives of morpholine and substituted benzoic acids have demonstrated anticancer properties. For instance, some novel substituted morpholine derivatives have been investigated as potential topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme in DNA replication and repair, making it a key target for cancer therapy. It is plausible that this compound could interact with this or other cancer-related targets.

A hypothetical signaling pathway illustrating the potential mechanism of action of a topoisomerase II inhibitor is presented below.

Topoisomerase_II_Inhibition 2_Chloro_4_morpholinobenzoic_acid This compound Topoisomerase_II Topoisomerase II 2_Chloro_4_morpholinobenzoic_acid->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Facilitates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothetical inhibition of Topoisomerase II by this compound.

2. Antimicrobial Activity:

Morpholine derivatives are also known for their antimicrobial effects. The synthesis of various morpholine derivatives has been explored for their activity against different microbial strains. The mechanism of action could involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocols for Future Investigation

To validate the hypothetical biological activities of this compound, the following experimental workflows are proposed.

1. General Experimental Workflow for Biological Screening:

This workflow outlines the initial steps to screen the compound for a range of biological activities.

Biological_Screening_Workflow Compound This compound (Synthesis & Purification) Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Dose-Response) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

General workflow for screening the biological activity of a novel compound.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity:

To assess the potential anticancer activity, a common initial step is to determine the compound's cytotoxicity against various cancer cell lines. The SRB assay is a reliable method for this purpose.

  • Cell Culture: Plate cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.

3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

To evaluate the antimicrobial potential, the MIC assay is a standard method.

  • Microorganism Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microorganism.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Observation: Determine the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary

As there is no direct experimental data available for this compound, a data table cannot be populated. Should experimental investigations be undertaken, the following table structure is recommended for summarizing key quantitative metrics.

Assay TypeTarget/Cell LineParameterValueReference
Cytotoxicitye.g., MCF-7IC50 (µM)Data to be determined-
Enzyme Inhibitione.g., Topoisomerase IIIC50 (µM)Data to be determined-
Antimicrobiale.g., S. aureusMIC (µg/mL)Data to be determined-

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a promising starting point for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The proposed experimental workflows provide a clear path for future investigations to elucidate its specific biological functions and potential therapeutic applications. Further research, including synthesis, in vitro screening, and mechanistic studies, is essential to unlock the full potential of this compound. The structural similarity to 2-chloro-4-nitrobenzoic acid, which has shown potential anti-viral and anti-cancer properties, further encourages the investigation of this compound.[2][3]

References

2-Chloro-4-morpholinobenzoic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a morpholine moiety. While specific detailed literature on this exact molecule is sparse, its structural motifs are present in compounds with documented biological activities, suggesting its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on analogous reactions, and an exploration of potential biological activities inferred from related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its derivatives.

Chemical Properties and Data

This compound is characterized by the following identifiers and properties.

PropertyValueReference
CAS Number 175153-55-6[1]
Molecular Formula C₁₁H₁₂ClNO₃[1]
Molecular Weight 241.67 g/mol [1]
Canonical SMILES C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl[1]
InChI Key AJCOZBPUPGTLME-UHFFFAOYSA-N[1]
Predicted XlogP 2.0[1]
Predicted Hydrogen Bond Donors 1[1]
Predicted Hydrogen Bond Acceptors 4[1]

Table 1: Physicochemical Properties of this compound.

Adduct IonPredicted m/z
[M+H]⁺242.05785
[M+Na]⁺264.03979
[M-H]⁻240.04329
[M+NH₄]⁺259.08439
[M+K]⁺280.01373

Table 2: Predicted Mass Spectrometry Data for this compound.[1]

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid

A direct and likely effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. This reaction is anticipated to proceed with regioselectivity for the substitution of the chlorine atom at the 4-position, which is activated by the electron-withdrawing carboxylic acid group.

DOT Diagram: Proposed Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_4_Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Reaction Nucleophilic Aromatic Substitution 2_4_Dichlorobenzoic_Acid->Reaction Morpholine Morpholine Morpholine->Reaction Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat (e.g., 100-150 °C) Reaction->Conditions Product This compound Reaction->Product Workup & Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • 2,4-Dichlorobenzoic acid (1 equivalent)

    • Morpholine (1.5 - 2 equivalents)

    • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) for drying

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid, the solvent (DMF or DMSO), and the base (e.g., K₂CO₃).

    • Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

    • Add morpholine to the reaction mixture.

    • Heat the reaction mixture to 100-150 °C and maintain this temperature for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify with HCl to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Alternative Synthesis via Ullmann Condensation

An alternative, well-established method for the formation of the C-N bond is the Ullmann condensation. This copper-catalyzed reaction could be employed to couple morpholine with a suitable aryl halide. A plausible starting material for this route would be 2-chloro-4-nitrobenzoic acid.

DOT Diagram: Ullmann Condensation Route

G cluster_start Starting Material cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction Start 2-Chloro-4-nitrobenzoic acid Ullmann Ullmann Condensation (Morpholine, Cu catalyst, Base) Start->Ullmann Intermediate 2-Morpholino-4-nitrobenzoic acid Ullmann->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Product 4-Amino-2-morpholinobenzoic acid Reduction->Product

Caption: Alternative synthesis via Ullmann condensation.

Potential Biological Activities and Screening Workflow

While no specific biological activities have been reported for this compound, the structural components of the molecule are found in compounds with a range of pharmacological effects. The morpholine ring is a common feature in many approved drugs, and substituted benzoic acids are known to exhibit diverse biological activities.

Inferred Potential Activities from Related Compounds:

  • Anticancer Activity: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.

  • Anti-inflammatory Activity: The morpholine moiety is present in several compounds with anti-inflammatory properties.

  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial effects.

Given the lack of specific data, a logical first step for a researcher would be to perform a broad biological screening of this compound.

DOT Diagram: Biological Screening Workflow

G cluster_screening Initial Biological Screening Compound This compound Anticancer Anticancer Screening (e.g., NCI-60 panel) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC assays) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX inhibition) Compound->Anti_inflammatory Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active

Caption: General workflow for biological evaluation.

Conclusion

This compound represents an under-investigated molecule with potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and outlines plausible synthetic strategies based on established chemical principles. The absence of reported biological data presents an opportunity for novel research to uncover its potential therapeutic applications. The proposed experimental protocols and screening workflows offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 2-Chloro-4-morpholinobenzoic acid and related compounds. Due to the limited publicly available information on this specific molecule, this guide also includes general safety and handling protocols for similar chemical classes. Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before handling this compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. While extensive experimental data is not available, predicted and known properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₃---
Molecular Weight 241.67 g/mol ---
CAS Number 175153-55-6---
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 188.5 - 192°C---
Boiling Point (Predicted) 447.4 ± 45.0 °C---
Density (Predicted) 1.363 ± 0.06 g/cm³---
pKa (Predicted) 3.61 ± 0.25---
Solubility Limited data available. Expected to be soluble in organic solvents like DMSO and DMF.Inferred from structure

Safety and Handling

Based on available information, this compound is classified as an irritant. Therefore, appropriate safety precautions for handling irritant chemicals must be strictly followed.[1]

Hazard Identification
  • Classification: Irritant.[1]

  • Potential Health Effects:

    • Eye Contact: May cause serious eye irritation.[1]

    • Skin Contact: May cause skin irritation.[1]

    • Inhalation: May cause respiratory tract irritation.

    • Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound.[2][3][4][5]

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3][4]
Skin Protection A lab coat must be worn. For procedures with a higher risk of skin contact, chemical-resistant aprons or coveralls are recommended.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed regularly.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][6]
Handling and Storage
  • Handling:

    • All work with this compound should be performed in a well-ventilated chemical fume hood.[6][7]

    • Avoid generating dust.

    • Minimize the quantities of material used.[8]

    • Wash hands thoroughly after handling.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Store away from incompatible materials such as strong oxidizing agents.

    • Containers should be clearly labeled with the chemical name and associated hazards.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][9]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Waste Disposal
  • Spill Response:

    • Evacuate the area and prevent entry of unnecessary personnel.

    • Wear appropriate PPE.

    • Carefully sweep up solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Contaminated materials should be treated as hazardous waste.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with morpholine, followed by hydrolysis if an ester is used as the starting material. A patent for the synthesis of 4-(4-morpholinyl)benzoic acid describes a one-pot method that can be adapted.[10]

G A 2,4-Dichlorobenzoic Acid (or its ester) C Reaction Vessel (Solvent, Base) A->C B Morpholine B->C D Nucleophilic Aromatic Substitution C->D Heat E Intermediate Ester (if applicable) D->E G 2-Chloro-4-morpholinobenzoic Acid D->G Directly if starting with acid F Hydrolysis (Acid or Base) E->F F->G H Purification (Crystallization/Chromatography) G->H I Final Product H->I

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 2,4-dichlorobenzoic acid (or a corresponding ester like methyl 2,4-dichlorobenzoate) in a suitable solvent (e.g., DMSO, DMF, or excess morpholine), add morpholine and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a high-boiling solvent was used, it may be removed under reduced pressure. The residue can be acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Proposed Analytical Methods

The characterization and purity assessment of this compound would likely involve a combination of chromatographic and spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis A Dissolve in suitable solvent (e.g., Methanol, Acetonitrile) B HPLC-UV/MS A->B C GC-MS (after derivatization) A->C D NMR (¹H, ¹³C) A->D E FT-IR A->E F Mass Spectrometry A->F G Data Interpretation (Purity & Structure Confirmation) B->G C->G D->G E->G F->G

Caption: General workflow for the analytical characterization of this compound.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is generally suitable for aromatic acids.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound, or mass spectrometry (LC-MS) for mass confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: As carboxylic acids are not very volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary before GC analysis.

    • Column: A non-polar or medium-polarity capillary column.

    • Detection: Mass spectrometry for identification based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches, and the C-O-C stretch of the morpholine ring.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of 2-morpholinobenzoic acid derivatives has been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[11][12] PC-PLC is an enzyme that plays a role in various cellular signaling pathways and has been implicated in the progression of some cancers.[11][12][13]

PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine (PCho) and diacylglycerol (DAG).[12][13] DAG is a key second messenger that can activate protein kinase C (PKC), which in turn can modulate various downstream signaling cascades, including the MAPK and NF-κB pathways, influencing processes like cell proliferation, differentiation, and inflammation.[13]

G PC Phosphatidylcholine (PC) in cell membrane PCPLC PC-PLC PC->PCPLC PCho Phosphocholine (PCho) PCPLC->PCho hydrolyzes to DAG Diacylglycerol (DAG) PCPLC->DAG Inhibitor 2-Morpholinobenzoic Acid Derivatives (Potential Inhibitors) Inhibitor->PCPLC inhibit PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream activates Response Cellular Responses (Proliferation, Inflammation, etc.) Downstream->Response

Caption: Simplified signaling pathway of PC-PLC and the potential point of inhibition.

The investigation of this compound as a potential PC-PLC inhibitor could be a valuable area of research for drug development professionals, particularly in oncology.

Conclusion

This compound is a chemical compound with limited available data. It is classified as an irritant, and stringent safety precautions, including the use of appropriate personal protective equipment and handling within a chemical fume hood, are mandatory. While specific experimental protocols for its synthesis and analysis have not been published, methodologies can be adapted from those used for structurally related compounds. The potential for this class of molecules to act as inhibitors of the PC-PLC signaling pathway suggests a promising avenue for future research in drug discovery. All researchers planning to work with this compound must conduct a thorough risk assessment and consult up-to-date safety information.

References

Navigating the Procurement and Application of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sourcing of high-quality chemical reagents is a critical foundation for successful discovery and manufacturing. This in-depth guide provides a technical overview of 2-Chloro-4-morpholinobenzoic acid (CAS No. 175153-55-6), focusing on available suppliers, purity specifications, and essential experimental protocols relevant to its use.

This document serves as a practical resource, consolidating key data to streamline procurement decisions and offering detailed methodologies for the synthesis and analysis of related compounds. The aim is to equip scientific professionals with the necessary information to effectively integrate this compound into their research and development workflows.

Supplier and Purity Analysis

The availability and purity of this compound can vary between suppliers. A comprehensive review of chemical vendors indicates a range of purities suitable for different research and development needs. The following table summarizes the available data for this compound.

SupplierCAS NumberStated PurityAnalytical Method(s)
Sigma-Aldrich175153-55-6Data not readily available-
ChemScene175153-55-6≥98%HPLC, NMR, LC-MS
BLD Pharm175153-55-6≥97%HPLC, NMR, LC-MS, UPLC
2a biotech175153-55-696%+Data not readily available
Synquest Labs175153-55-6Data not readily available-
Aaron Chemicals175153-55-6Data not readily available-

Note: Purity data is subject to change and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) for the most current and detailed specifications.

Experimental Protocols

While specific experimental protocols for the synthesis and application of this compound are not extensively published, methodologies for analogous morpholinobenzoic acid derivatives can be adapted. The following protocols provide a detailed framework for synthesis and purity analysis.

General Synthesis of Morpholinobenzoic Acid Derivatives

This protocol outlines a representative procedure for the synthesis of a morpholinobenzoic acid derivative, which can be adapted for this compound.

Reaction Scheme:

G 2,4-Dichlorobenzoic_acid 2,4-Dichlorobenzoic acid Reaction Nucleophilic Aromatic Substitution 2,4-Dichlorobenzoic_acid->Reaction Morpholine Morpholine Morpholine->Reaction Solvent_Base Solvent (e.g., DMSO) Base (e.g., K2CO3) Solvent_Base->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: A representative synthetic pathway for this compound.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,4-dichlorobenzoic acid in DMSO, add potassium carbonate and morpholine.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin

Solubility Profile of 2-Chloro-4-morpholinobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of 2-Chloro-4-morpholinobenzoic acid. As of the date of publication, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. The information presented herein is based on the general principles of solubility for structurally related compounds, namely substituted benzoic acids and morpholine-containing molecules. The experimental protocols described are standardized methods applicable for determining the solubility of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and a morpholine moiety, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for its purification, formulation, and application in various chemical and biological processes. This guide provides a framework for approaching the solubility determination of this compound and offers a standardized experimental protocol.

Predicted Solubility Profile

Due to the absence of specific experimental data, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the expected intermolecular interactions. The polar carboxylic acid and morpholine groups suggest solubility in polar solvents, while the chlorinated benzene ring provides some nonpolar character, potentially allowing for some solubility in less polar environments.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the carboxylic acid and morpholine nitrogen.
EthanolHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
Water (pH 7)Low to ModerateThe hydrophobic chloro-phenyl ring limits solubility in neutral water. Solubility is expected to increase at higher pH due to salt formation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor, capable of solvating the carboxylic acid proton.
N,N-Dimethylformamide (DMF)HighA polar aprotic solvent that can effectively solvate the compound.
AcetoneModerateA moderately polar solvent that can interact with the polar groups of the molecule.
AcetonitrileModerateA polar aprotic solvent with a significant dipole moment.
Nonpolar TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents.
HexaneVery LowAs a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups.
Chlorinated Dichloromethane (DCM)Moderate to HighThe chlorine atom on the solvent can interact with the chloro-substituent on the solute, and its moderate polarity may solvate the molecule.

Note: These are qualitative predictions and must be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or incubator

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or a shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath and agitate the mixture using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the solution's temperature, avoiding any solid particles.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step removes any remaining microscopic solid particles.

  • Determination of Solute Mass:

    • Record the mass of the evaporation dish containing the filtered saturated solution.

    • Evaporate the solvent from the dish under controlled conditions. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

    • The mass of the solvent is the mass of the dish with the solution minus the final constant mass of the dish with the residue.

    • Solubility is typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

    Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G Figure 1. Experimental Workflow for Gravimetric Solubility Determination cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_mass 3. Mass Determination cluster_calc 4. Calculation prep1 Add excess solute to a known mass of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow excess solid to settle prep2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 mass1 Weigh a known volume of the filtered solution sep2->mass1 mass2 Evaporate solvent under controlled conditions mass1->mass2 mass3 Dry residue to a constant weight mass2->mass3 calc1 Calculate mass of solute and solvent mass3->calc1 calc2 Express solubility in desired units (e.g., g/100g) calc1->calc2

References

Spectroscopic Analysis of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-4-morpholinobenzoic acid. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and analysis based on analogous structures. It is designed to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules. This guide covers predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and publicly available predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for these techniques are also provided.

Introduction

This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. Such compounds are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by the morpholine ring and the substituted benzoic acid core. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide presents a theoretical spectroscopic profile of this compound to aid researchers in its identification and characterization.

Predicted and Reported Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholinyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the morpholine nitrogen.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 10.0Singlet (broad)1H
Aromatic CH (ortho to COOH)7.8 - 8.0Doublet1H
Aromatic CH (meta to COOH)6.8 - 7.0Doublet1H
Aromatic CH (ortho to Morpholine)6.7 - 6.9Singlet1H
Morpholine (-N-CH₂-)3.8 - 4.0Triplet4H
Morpholine (-O-CH₂-)3.2 - 3.4Triplet4H

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)165 - 175
Aromatic C (attached to COOH)128 - 132
Aromatic C (attached to Cl)135 - 140
Aromatic C (attached to Morpholine)150 - 155
Aromatic CH110 - 130
Morpholine (-N-CH₂-)45 - 55
Morpholine (-O-CH₂-)65 - 75
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Medium
C=O stretch (Carboxylic Acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium-Strong
C-N stretch (Aryl-Amine)1250 - 1350Strong
C-O-C stretch (Ether in Morpholine)1070 - 1150Strong
C-Cl stretch700 - 800Strong

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretch will be a strong, sharp peak.[5] The morpholine moiety will exhibit characteristic C-N and C-O-C stretching vibrations.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The following data is predicted for 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride.[9]

Adduct Predicted m/z
[M+H]⁺242.05785
[M+Na]⁺264.03979
[M-H]⁻240.04329
[M]⁺241.05002

The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group, and fragmentation of the morpholine ring.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may be exchanged in protic solvents.

  • Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in either positive or negative ion mode.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Chloro-4- morpholinobenzoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, which can serve as a valuable reference for its synthesis and characterization. The provided data tables summarize the expected NMR and IR absorptions, along with predicted mass spectrometry values. The detailed experimental protocols offer a practical guide for researchers to obtain and interpret the spectroscopic data for this and structurally related compounds. The successful structural elucidation of novel molecules relies on the synergistic application of these powerful analytical techniques.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4-morpholinobenzoic acid, a key intermediate for the development of various pharmaceutically active molecules. The synthesis is based on a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The protocol outlines the reaction of 2-chloro-4-fluorobenzoic acid with morpholine. This application note includes a detailed experimental procedure, a table of reagents, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the chloro, morpholino, and carboxylic acid functional groups provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. The morpholine moiety, in particular, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. This protocol details a straightforward and efficient method for the preparation of this important intermediate.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the fluorine atom of 2-chloro-4-fluorobenzoic acid is displaced by the secondary amine, morpholine. The reaction is typically carried out in a polar aprotic solvent at an elevated temperature.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)SupplierPurity
2-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.561.75 g10.0Commercially Available≥98%
MorpholineC₄H₉NO87.122.61 g (2.6 mL)30.0Commercially Available≥99%
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1320 mL-Commercially AvailableAnhydrous
Water (deionized)H₂O18.02As needed---
Hydrochloric Acid (HCl)HCl36.46As needed (1 M aq.)-Commercially Available37%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Commercially AvailableACS Grade
Brine (saturated NaCl solution)NaCl58.44As needed---
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Commercially AvailableAnhydrous

Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluorobenzoic acid (1.75 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous dimethyl sulfoxide (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add morpholine (2.6 mL, 30.0 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of deionized water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

  • Drying: Dry the purified product under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-Chloro-4-fluorobenzoic acid, Morpholine, and DMSO start->reagents heat Heat to 120°C (12-24 hours) reagents->heat Stir cool Cool to RT heat->cool quench Pour into Water cool->quench acidify Acidify with HCl (pH 2-3) quench->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Morpholine is a corrosive and flammable liquid. Handle with appropriate care.

  • Hydrochloric acid is corrosive and should be handled with caution.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further chemical exploration and drug development.

Application Notes and Protocols for the Synthesis of 2-Chloro-4-morpholinobenzoic acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This method is particularly valuable in the synthesis of N-aryl amines, a common motif in many biologically active compounds and pharmaceutical agents.[1][2][3] These application notes provide a detailed protocol for the synthesis of 2-Chloro-4-morpholinobenzoic acid, a potential intermediate for drug discovery, utilizing the Ullmann condensation. The starting materials for this synthesis are 2,4-dichlorobenzoic acid and morpholine.

The interest in morpholinobenzoic acid derivatives has been fueled by their potential biological activities. For instance, derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[4][5][6] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics targeting PC-PLC-mediated pathways.

Reaction Scheme

The synthesis of this compound is achieved through a copper-catalyzed nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and morpholine.

G reactant1 2,4-Dichlorobenzoic Acid product This compound reactant1->product reactant2 Morpholine reactant2->product catalyst CuI / Ligand catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat heat->product

Caption: General reaction scheme for the Ullmann condensation synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the Ullmann condensation of aryl halides with amines. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

Reagent/SolventFormulaMolecular Weight ( g/mol )Purity
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01≥98%
MorpholineC₄H₉NO87.12≥99%
Copper(I) iodide (CuI)CuI190.45≥98%
L-ProlineC₅H₉NO₂115.13≥99%
Potassium carbonate (K₂CO₃)K₂CO₃138.21Anhydrous
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS Grade
n-HexaneC₆H₁₄86.18ACS Grade
Hydrochloric acid (HCl)HCl36.461 M aq.
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2,4-dichlorobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous dimethylformamide (DMF) to the flask, followed by the addition of morpholine (1.2 eq).

  • Reaction: Stir the reaction mixture at a temperature of 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield

ParameterValue
Starting Material2,4-Dichlorobenzoic acid
AmineMorpholine
CatalystCopper(I) iodide
LigandL-Proline
BasePotassium Carbonate
SolventDimethylformamide (DMF)
Temperature100-120 °C
Reaction Time12-24 hours
Yield Variable, optimization required

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Data
¹H NMR Aromatic protons, morpholine protons, and carboxylic acid proton signals. Chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Aromatic carbons, morpholine carbons, and carboxylic carbon signals.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂ClNO₃, MW: 241.67 g/mol ).
IR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C-N, C-Cl, and aromatic C-H bonds.

Mandatory Visualizations

Ullmann Condensation Catalytic Cycle

The proposed catalytic cycle for the Ullmann condensation involves the coordination of the amine and aryl halide to a copper(I) catalyst, followed by oxidative addition, and reductive elimination to form the C-N bond and regenerate the active catalyst.[7]

G CuI Cu(I) Catalyst Intermediate1 Cu(I)-Amine Complex CuI->Intermediate1 + Morpholine Amine Morpholine ArylHalide 2,4-Dichlorobenzoic Acid Base Base Base->Intermediate1 Product This compound Product->CuI Regenerates Catalyst Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + 2,4-Dichlorobenzoic Acid (Oxidative Addition) Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Start Start Reaction Ullmann Condensation (Heating under Inert Atmosphere) Start->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End G PC Phosphatidylcholine (PC) PCholine Phosphocholine PC->PCholine hydrolysis DAG Diacylglycerol (DAG) PC->DAG hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates Proliferation Cell Proliferation & Survival MAPK->Proliferation promotes Inhibitor This compound PPLC PC-PLC Inhibitor->PPLC inhibits PPLC->PC

References

Application Note: High-Purity 2-Chloro-4-morpholinobenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique, ensuring high purity of the final product.

Data Presentation

A crucial step in developing a recrystallization protocol is the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Table 1: Solubility of this compound in Various Solvents

SolventStructurePolarity IndexSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterH₂O10.2LowModerate
EthanolC₂H₅OH4.3ModerateHigh
AcetoneC₃H₆O5.1ModerateHigh
Ethyl AcetateC₄H₈O₂4.4LowHigh
TolueneC₇H₈2.4Very LowModerate
HeptaneC₇H₁₆0.1InsolubleInsoluble

Note: The solubility data presented here is illustrative. Actual solubility should be determined experimentally.

Based on preliminary screening, a mixed solvent system of ethanol and water is often effective for substituted benzoic acids. Ethanol provides good solubility at higher temperatures, while the addition of water as an anti-solvent at elevated temperatures, followed by cooling, can induce the crystallization of the pure compound, leaving impurities behind in the solution.

Experimental Protocols

1. Solvent Selection Protocol:

To determine the optimal solvent for recrystallization, a systematic screening process should be followed:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different solvent from Table 1.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed low solubility at room temperature in a water bath or on a hot plate.[2][3]

  • Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a large amount of pure-looking crystals upon cooling is a good candidate for recrystallization.

2. Recrystallization Protocol for this compound:

This protocol is based on a hypothetical optimal solvent system of Ethanol/Water.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in a 100 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.

    • Gently heat the mixture on a hot plate while stirring with a magnetic stir bar.

    • Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., 0.1 g) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[1][3]

  • Hot Filtration:

    • If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration.

    • Preheat a funnel and a receiving flask containing a small amount of the boiling solvent to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.[1]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2][3]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2][3]

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature below the melting point of the compound.

  • Analysis:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (188.5-192°C) indicates high purity.[4]

    • Calculate the percent recovery of the purified compound.

Mandatory Visualization

Recrystallization_Workflow Crude Crude Solid Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (remove insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling Impurities1 Insoluble Impurities HotFiltration->Impurities1 ColdFiltration Cold Filtration (isolate crystals) Cooling->ColdFiltration Drying Drying ColdFiltration->Drying Impurities2 Soluble Impurities in Mother Liquor ColdFiltration->Impurities2 PureSolid Pure Crystalline Solid Drying->PureSolid

References

HPLC method development for 2-Chloro-4-morpholinobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-morpholinobenzoic Acid

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol covers the initial selection of chromatographic conditions based on the analyte's physicochemical properties, a detailed workflow for method optimization, and the final validated method parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and pharmacokinetic studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid. Accurate and precise analytical methods are crucial for its quantification in various matrices during drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and robustness.[1][2] This document provides a comprehensive protocol for developing an efficient RP-HPLC method, starting from understanding the analyte's properties to establishing final chromatographic conditions.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. Key properties for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO₃[3]
Molecular Weight241.67 g/mol [3]
Predicted pKa3.61 ± 0.25[3]
Predicted XlogP2.0[4]
Melting Point188.5 - 192 °C[3]

The predicted pKa of ~3.61 is critical; to ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be maintained at least 1.5 to 2 units below this value (i.e., pH ≤ 2.1).[5]

HPLC Method Development Workflow

The development of an HPLC method is a systematic process. The logical workflow involves defining initial conditions, optimizing various parameters, and finalizing the method based on performance criteria such as peak shape, resolution, and analysis time.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (pKa, logP, UV λmax) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Prepare Standard Solutions B->C D Optimize Mobile Phase (Aqueous pH, % Organic) C->D E Evaluate Column Chemistry (C18, C8, Phenyl) D->E F Optimize Physical Parameters (Flow Rate, Temperature) E->F G Assess Peak Performance (Tailing, Efficiency, Resolution) F->G H Is Performance Acceptable? G->H H->D No, Re-optimize I Finalize Method Parameters H->I Yes J Method Validation (Linearity, Accuracy, Precision) I->J

Caption: Logical workflow for systematic HPLC method development.

Experimental Protocols

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.[7]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade[6]

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade[6]

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid or formic acid in HPLC-grade water. For example, add 1.0 mL of concentrated phosphoric acid to 1 L of water. The pH of this mobile phase will be approximately 2.1, ensuring the analyte is protonated.

  • Mobile Phase B (Organic): Use 100% Acetonitrile (ACN), HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

Protocol for Method Optimization

The goal is to achieve a symmetric peak (Asymmetry factor ~1.0-1.5), good retention (k' > 2), and a short run time.

  • Wavelength Selection:

    • Inject a high-concentration working standard (e.g., 50 µg/mL).

    • Using the DAD, acquire the UV spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for quantification. Aromatic carboxylic acids often show strong absorbance around 250 nm.[5]

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: At determined λmax

  • Optimization of Mobile Phase Composition:

    • Perform a series of isocratic runs by varying the percentage of Mobile Phase B (ACN) from 30% to 70% in 10% increments.

    • Record the retention time, peak asymmetry, and theoretical plates for each run.

    • Select the isocratic composition that provides optimal retention (k' between 2 and 10) and peak shape. If a single isocratic condition is insufficient to elute all components of interest with good resolution and in a reasonable time, a gradient elution is necessary.

  • Optimization of Flow Rate and Temperature:

    • Using the best mobile phase composition found, evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min). Higher flow rates reduce analysis time but may increase backpressure and decrease efficiency.

    • Evaluate the effect of column temperature (e.g., 25, 30, 35, 40 °C). Increasing temperature can improve peak shape and reduce viscosity but may affect analyte stability.

Data Presentation and Results

The results from the optimization experiments should be tabulated to facilitate the selection of the final method parameters. The following table shows example data from the mobile phase optimization.

Table 1: Effect of Acetonitrile Concentration on Chromatographic Performance (Isocratic Elution)

% Acetonitrile (v/v)Retention Time (min)Asymmetry Factor (Tf)Theoretical Plates (N)
30%15.21.38500
40%9.81.29200
50% 6.5 1.1 9500
60%3.11.19300
70%1.81.28800

Based on this hypothetical data, a 50:50 (v/v) mixture of 0.1% H₃PO₄ and Acetonitrile provides the best balance of retention, efficiency, and peak symmetry.

Final Recommended HPLC Protocol

Based on the optimization process, the following final method is proposed for the analysis of this compound.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Acetonitrile / 50% (0.1% Phosphoric Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (e.g., 254 nm, to be determined experimentally)
Injection Volume 10 µL
Run Time 10 minutes
Protocol Steps:
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare samples and standards, dissolving them in the mobile phase.

  • Inject the samples onto the column.

  • Integrate the peak corresponding to this compound and perform quantification using a calibration curve generated from the working standards.

Conclusion

This application note provides a detailed and systematic protocol for the development of an RP-HPLC method for the analysis of this compound. By carefully selecting and optimizing parameters such as mobile phase pH, organic modifier concentration, and temperature, a robust and reliable method can be established. The final proposed isocratic method is simple, rapid, and suitable for routine quantitative analysis in a drug development or quality control environment. Further validation according to ICH guidelines is recommended to ensure the method is suitable for its intended purpose.

References

Application Note: NMR Spectroscopic Characterization of 2-Chloro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid containing a morpholine moiety. As a molecule with potential applications in medicinal chemistry and materials science, detailed structural elucidation is crucial for its development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This document provides a detailed protocol and predicted data for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Characterization

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies.[1] The exact frequency, or chemical shift (δ), is highly dependent on the local electronic environment of the nucleus, providing detailed information about the molecular structure.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms within a molecule can be determined.

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on known spectral data for structurally related compounds, including 2-chlorobenzoic acid and various N-substituted morpholines.[1][2] The numbering convention used for the assignments is shown in the chemical structure diagram below.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-37.8 - 8.1d1H
H-57.0 - 7.2dd1H
H-66.9 - 7.1d1H
H-8, H-123.7 - 3.9t4H
H-9, H-113.2 - 3.4t4H
COOH12.0 - 13.5br s1H

Predicted ¹³C NMR Data for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
C-1128 - 132
C-2132 - 135
C-3130 - 133
C-4150 - 155
C-5115 - 118
C-6112 - 115
C-7 (C=O)165 - 170
C-8, C-1266 - 68
C-9, C-1148 - 52

Experimental Protocols

A detailed methodology for the NMR characterization of this compound is provided below.

I. Sample Preparation

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[3][4] The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.[5][6]

  • Sample Concentration : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[4]

  • Sample Transfer : Prepare the sample in a clean, dry vial. Once dissolved, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0.03% v/v). TMS is assigned a chemical shift of 0.00 ppm.[8]

II. NMR Data Acquisition

  • Instrumentation : NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for good signal dispersion.[2]

  • ¹H NMR Acquisition Parameters :

    • Number of Scans : 8 to 16 scans are typically sufficient.

    • Relaxation Delay : A delay of 1-2 seconds between scans is recommended.

    • Spectral Width : A spectral width of approximately 16 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters :

    • Number of Scans : A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Pulse Program : A proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width : A spectral width of around 220 ppm is standard.

III. Data Processing

  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing : The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction : A baseline correction should be applied to obtain a flat baseline.

  • Referencing : The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration : For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking : Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

G start Start: Obtain pure sample of This compound prep Sample Preparation: - Dissolve in deuterated solvent - Add internal standard (TMS) - Transfer to NMR tube start->prep acquisition NMR Data Acquisition: - Record 1H spectrum - Record 13C spectrum prep->acquisition processing Data Processing: - Fourier Transform - Phasing & Baseline Correction - Referencing acquisition->processing analysis Spectral Analysis: - Assign chemical shifts - Analyze coupling patterns - Integrate 1H signals processing->analysis structure Structure Confirmation analysis->structure

Caption: Experimental workflow for the NMR characterization of this compound.

References

Application Notes and Protocols for 2-Chloro-4-morpholinobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The presence of the carboxylic acid, the electron-withdrawing chlorine atom, and the morpholine moiety provides opportunities for a variety of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. The morpholine ring, in particular, is a privileged structure in drug discovery, often improving aqueous solubility and metabolic stability, and providing a key interaction point with biological targets. This document outlines the synthesis, potential applications, and experimental protocols for derivatives of this compound, with a focus on their anticancer and anti-inflammatory activities.

Synthesis of this compound Derivatives

The core scaffold, this compound, can be synthesized via a nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and morpholine. The carboxylic acid group can then be derivatized to form amides and esters, which are common strategies in medicinal chemistry to explore structure-activity relationships (SAR) and improve drug-like properties.

General Synthesis Workflow

G start 2,4-Dichlorobenzoic Acid + Morpholine step1 Nucleophilic Aromatic Substitution start->step1 product1 This compound step1->product1 step2a Amide Coupling (e.g., with substituted anilines) product1->step2a step2b Esterification (e.g., with substituted phenols) product1->step2b product2a Amide Derivatives step2a->product2a product2b Ester Derivatives step2b->product2b

Caption: General synthesis workflow for derivatives.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in two key therapeutic areas: oncology and inflammation. The morpholine moiety can act as a pharmacophore, interacting with key residues in enzyme active sites, while the substituted aromatic rings can be tailored to enhance potency and selectivity.

Anticancer Activity

Several studies have highlighted the potential of morpholine-containing compounds as anticancer agents. While specific data for direct derivatives of this compound is limited in publicly available literature, structurally related compounds have demonstrated significant activity. For instance, quinazoline-based chalcones with a 2-chloro-4-anilino substitution pattern have shown potent antiproliferative effects.

Table 1: Anticancer Activity of a Structurally Related Quinazoline-Chalcone Derivative (14g) [1]

CompoundCancer Cell LineGI50 (µM)
14g Leukemia
K-5620.622
RPMI-82261.81
Colon Cancer
HCT-1161.25
Melanoma
LOX IMVI1.11
Breast Cancer
MCF71.33

GI50: The concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The morpholine scaffold is also prevalent in compounds designed to treat inflammatory diseases. These compounds often target key signaling pathways involved in the inflammatory response, such as the NF-κB and PI3K/Akt/mTOR pathways.

Table 2: Anti-inflammatory Activity of a Structurally Related Salicylate Derivative (3-CH2Cl) [2]

CompoundParameterLPS-induced BALB/C Mice
3-CH2Cl NF-κB ExpressionSuperior suppression compared to ASA in renal cortex, renal medulla, and alveolar regions.

ASA: Acetylsalicylic acid

Signaling Pathways

The anticancer and anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Morpholine-containing compounds have been developed as inhibitors of this pathway, often targeting the ATP-binding pocket of PI3K.[4][5][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor 2-Chloro-4-morpholinobenzoic acid derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses.[7][8] Its aberrant activation is associated with chronic inflammatory diseases and some cancers. Small molecules that inhibit this pathway are of significant therapeutic interest.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription initiates Inhibitor 2-Chloro-4-morpholinobenzoic acid derivative Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichlorobenzoic acid (1 equivalent) in DMF, add morpholine (2.5 equivalents) and K₂CO₃ (3 equivalents).

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and acidify with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

General Procedure for Amide Synthesis

Materials:

  • This compound

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or DMF

Procedure (using SOCl₂):

  • Reflux a solution of this compound (1 equivalent) in thionyl chloride (10 equivalents) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of the substituted aniline (1.1 equivalents) and TEA (2 equivalents) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50/IC50 values.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have the potential to exhibit significant anticancer and anti-inflammatory activities, likely through the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. The synthetic routes are straightforward, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.

References

2-Chloro-4-morpholinobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-morpholinobenzoic acid core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of novel therapeutic agents. Its unique structural features, combining the reactivity of a chlorinated benzoic acid with the favorable pharmacokinetic properties imparted by the morpholine moiety, have made it an attractive starting point for the development of targeted therapies, particularly in oncology. This document provides a detailed overview of the applications of this scaffold, including its synthesis, derivatization, and the biological evaluation of its analogues, with a focus on their role as kinase inhibitors.

Introduction to the this compound Scaffold

The this compound scaffold integrates several key features beneficial for drug design. The carboxylic acid group provides a handle for amide bond formation, allowing for the exploration of a wide range of chemical diversity. The chlorine atom at the 2-position can influence the conformation of the molecule and participate in halogen bonding interactions with biological targets. The morpholine group at the 4-position generally enhances aqueous solubility and metabolic stability, contributing to improved pharmacokinetic profiles of the resulting drug candidates.

This scaffold has emerged as a valuable building block for the synthesis of potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Notably, derivatives of this compound have shown promise as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a key cascade that promotes cell proliferation, survival, and angiogenesis in many human tumors.[1][2][3][4][5]

Synthesis and Derivatization

The synthesis of the this compound scaffold and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulations. A general synthetic approach is outlined below.

General Synthetic Scheme

A plausible synthetic route to this compound (3) starts from 2,4-dichlorobenzoic acid (1). Nucleophilic aromatic substitution of the chlorine atom at the 4-position with morpholine (2) yields the desired product. The reactivity of the 4-position is generally higher than the 2-position towards nucleophilic attack due to the electron-withdrawing nature of the carboxylic acid group. Subsequent amide coupling reactions can be performed to generate a library of derivatives (4).

Synthesis_of_2_Chloro_4_morpholinobenzoic_acid_derivatives cluster_0 Scaffold Synthesis cluster_1 Derivatization 2_4_dichlorobenzoic_acid 2,4-Dichlorobenzoic acid (1) scaffold This compound (3) 2_4_dichlorobenzoic_acid->scaffold Nucleophilic Aromatic Substitution morpholine Morpholine (2) morpholine->scaffold derivatives Amide Derivatives (4) scaffold->derivatives Amide Coupling amine R-NH2 amine->derivatives

Caption: General synthetic route to this compound and its amide derivatives.

Applications in Drug Design: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold have been investigated as potent inhibitors of several protein kinases, with a particular focus on the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3][4][5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling network that integrates signals from various growth factors and nutrients to control essential cellular functions. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and survival.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival Inhibitor 2-Chloro-4-morpholinobenzoic acid Derivatives Inhibitor->PI3K Inhibitor->mTOR MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) Incubation_1 2. Incubate for 24h at 37°C, 5% CO₂ Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat cells with various concentrations of synthesized compounds Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h to allow formazan crystal formation MTT_Addition->Incubation_3 Formazan_Solubilization 7. Add DMSO to dissolve formazan crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis

References

Application Notes and Protocols: Antiproliferative Activity of 2-Chloro-4-morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative activity of 2-Chloro-4-morpholinobenzoic acid derivatives. This document includes a summary of their biological activity, detailed experimental protocols for assessing their effects, and a description of a key signaling pathway involved in their mechanism of action.

Introduction

This compound derivatives represent a class of synthetic compounds investigated for their potential as anticancer agents. The core structure, featuring a benzoic acid backbone with chloro and morpholino substitutions, has been the subject of structure-activity relationship (SAR) studies to optimize antiproliferative effects. These compounds have shown activity against various cancer cell lines, suggesting their potential as leads for the development of novel chemotherapeutic agents. The primary mechanism of action for some of these derivatives is believed to involve the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of various morpholine-containing derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that gives half-maximal response), are summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Morpholinobenzoic Acid DerivativesMDA-MB-231 (Breast)Not explicitly stated as IC50, but hydroxamic acid derivatives showed the greatest inhibition[1][2]
HCT116 (Colorectal)Not explicitly stated as IC50, but hydroxamic acid derivatives showed the greatest inhibition[1][2]
Morpholine-Substituted CompoundsMCF-7 (Breast)39.0 - 43.4[3]
MDA-MB-231 (Breast)35.1 - 35.9[3]
A549 (Lung)5.988 (for compound 3a)[3]
4-(phenylsulfonyl)morpholine derivativesMDA-MB-231 (Breast)Varies by derivative[4]
2-morpholino-4-anilinoquinoline derivativesHepG2 (Liver)8.50 - 12.76[5]

Experimental Protocols

Detailed protocols for commonly used assays to determine the antiproliferative activity of this compound derivatives are provided below.

General Experimental Workflow

The overall process for evaluating the antiproliferative activity of the synthesized compounds is depicted in the following workflow diagram.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Antiproliferative Assays cluster_2 Mechanism of Action Studies start Start with Starting Materials (e.g., 2-Chloro-4-nitrobenzoic acid) synthesis Chemical Synthesis (e.g., Ullmann Coupling, etc.) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231, HCT116) cell_culture->treatment assay Cell Viability/Proliferation Assay (MTT or BrdU) treatment->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PC-PLC pathway) data_analysis->pathway_analysis

Figure 1. Experimental workflow for synthesis and evaluation.

Synthesis of 2-Morpholinobenzoic Acid Derivatives (Representative Protocol)

This protocol is adapted from the synthesis of structurally related compounds and can be used as a general guideline. A key step is the Ullmann coupling to introduce the morpholine ring.

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Morpholine

  • Copper catalyst (e.g., CuI)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Ullmann Coupling: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid, an excess of morpholine, a catalytic amount of a copper salt (e.g., CuI), and a base (e.g., K2CO3) in a suitable solvent such as DMF.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-morpholino-4-nitrobenzoic acid intermediate.

  • Further Modifications: The nitro group can be reduced to an amine and subsequently modified to generate a library of derivatives. The carboxylic acid can also be converted to esters, amides, or hydroxamic acids to explore structure-activity relationships.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Proliferation Assessment: BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells and add the substrate solution. Incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Mechanism of Action: Signaling Pathway

The antiproliferative effects of some 2-morpholinobenzoic acid derivatives are attributed to their inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in cell signaling pathways that promote cancer cell growth and proliferation.

G cluster_1 Intracellular Signaling PC Phosphatidylcholine (PC) PC_PLC PC-PLC DAG Diacylglycerol (DAG) PC_PLC->DAG hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Inhibitor 2-Chloro-4-morpholinobenzoic acid derivative Inhibitor->PC_PLC inhibits

Figure 2. PC-PLC signaling pathway inhibition.

Inhibition of PC-PLC by this compound derivatives disrupts this cascade, leading to a decrease in the production of diacylglycerol (DAG). DAG is a critical second messenger that activates protein kinase C (PKC), which in turn can activate downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK pathway. By blocking this initial step, the derivatives effectively suppress the signaling that drives cancer cell proliferation.

References

Synthesis of 2-Chloro-4-morpholinobenzoyl Chloride: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-chloro-4-morpholinobenzoyl chloride from 2-chloro-4-morpholinobenzoic acid using thionyl chloride. 2-Chloro-4-morpholinobenzoyl chloride is a valuable intermediate in the synthesis of a variety of biologically active molecules. The morpholine and chlorinated benzoyl chloride moieties are important pharmacophores in medicinal chemistry, appearing in compounds investigated for anticancer, anti-inflammatory, and other therapeutic applications. This protocol details a high-yield synthesis suitable for laboratory-scale production.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism.

The 2-chloro-4-morpholino benzoyl scaffold is of significant interest in drug discovery. The presence of a chlorine atom can influence the electronic properties and metabolic stability of a molecule, while the morpholine group often improves aqueous solubility and pharmacokinetic properties.[2][3] Derivatives of 2-chloro-4-nitrobenzoic acid, a structurally related compound, have been investigated for potential therapeutic applications in immunodeficiency diseases.[4] The synthesis of 2-chloro-4-morpholinobenzoyl chloride is a critical step in accessing a library of derivatives for further pharmacological evaluation.

Reaction and Mechanism

The reaction of this compound with thionyl chloride yields 2-chloro-4-morpholinobenzoyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive, and subsequent attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and a proton. The proton is then abstracted by another chloride ion to form hydrogen chloride.

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of a structurally similar compound, 5-bromo-2-chlorobenzoyl chloride, which demonstrates high yields under these conditions.

3.1. Materials and Equipment

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene (optional, for removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Gas trap (for SO₂ and HCl)

  • Rotary evaporator

3.2. Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

  • Addition of Reagents: Under a fume hood, add thionyl chloride (2.0 - 4.0 eq) to the flask.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed under reduced pressure using a rotary evaporator. This process should be repeated 2-3 times.[5]

  • Product: The resulting 2-chloro-4-morpholinobenzoyl chloride is typically obtained as a solid or oil and can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or distillation under high vacuum.

Data Presentation

While a specific yield for the reaction of this compound was not found in the literature, high yields are expected based on analogous reactions. The following table presents the reported yield for a closely related substrate.

Starting MaterialProductReagentsCatalystReaction TimeYield (%)Reference
5-bromo-2-chlorobenzoic acid5-bromo-2-chlorobenzoyl chlorideThionyl chlorideDMF2-4 h (reflux)98-99%CN111099975A

Applications

2-Chloro-4-morpholinobenzoyl chloride serves as a versatile intermediate for the synthesis of various derivatives with potential applications in medicinal chemistry and drug development.

  • Synthesis of Novel Amides: The acyl chloride can be readily reacted with a wide range of primary and secondary amines to generate a library of N-substituted 2-chloro-4-morpholinobenzamides. These amides can be screened for various biological activities.

  • Anticancer Research: The benzamide functional group is a common feature in many anticancer agents.[4] The combination of the 2-chloro and 4-morpholino substituents may lead to compounds with novel mechanisms of action or improved pharmacological profiles.

  • Anti-inflammatory Agents: Morpholine-containing compounds have been investigated for their anti-inflammatory properties. The synthesis of derivatives from 2-chloro-4-morpholinobenzoyl chloride could yield new anti-inflammatory drug candidates.

  • General Drug Discovery: The unique combination of a reactive acyl chloride, a halogenated aromatic ring, and a solubilizing morpholine group makes this compound an attractive building block for creating diverse molecular structures for high-throughput screening in various disease areas.[3]

Visualization

Experimental Workflow Diagram

experimental_workflow Workflow for the Synthesis of 2-Chloro-4-morpholinobenzoyl Chloride cluster_reaction Reaction cluster_workup Work-up start This compound reagents Add Thionyl Chloride and DMF (catalyst) start->reagents In round-bottom flask reflux Reflux for 2-4 hours reagents->reflux cool Cool to Room Temperature reflux->cool evaporation Remove excess Thionyl Chloride (Distillation/Rotary Evaporation) cool->evaporation product 2-Chloro-4-morpholinobenzoyl Chloride evaporation->product

Caption: Workflow for the synthesis of 2-chloro-4-morpholinobenzoyl chloride.

Signaling Pathway/Logical Relationship Diagram

logical_relationship Synthetic Utility of 2-Chloro-4-morpholinobenzoyl Chloride start This compound intermediate 2-Chloro-4-morpholinobenzoyl Chloride (Key Intermediate) start->intermediate + Thionyl Chloride application1 N-Substituted Benzamides intermediate->application1 + Amines application2 Potential Anticancer Agents application1->application2 application3 Potential Anti-inflammatory Agents application1->application3 application4 Drug Discovery Libraries application1->application4

Caption: Synthetic utility of 2-chloro-4-morpholinobenzoyl chloride.

References

Application Notes and Protocols for the Esterification of 2-Chloro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-morpholinobenzoic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the chloro and morpholino substituents on the benzoic acid scaffold can impart desirable pharmacokinetic and pharmacodynamic properties to molecules. Esterification of the carboxylic acid moiety is a common and critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). These esters can serve as key intermediates or as final compounds with potential therapeutic applications, for instance, as kinase inhibitors in oncology.[1][2][3]

This document provides detailed protocols for the esterification of this compound using three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction. Each method offers distinct advantages depending on the desired ester, substrate sensitivity, and reaction scale.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of ethyl 2-chloro-4-morpholinobenzoate. These values are based on protocols for structurally similar compounds and should be used as a starting point for optimization.[4][5]

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Alcohol Ethanol (excess)Ethanol (1.2 eq)Ethanol (1.2 eq)
Catalyst/Reagent H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (0.1 eq)PPh₃ (1.5 eq), DEAD or DIAD (1.5 eq)
Solvent EthanolDichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Reflux (~78°C)Room Temperature0°C to Room Temperature
Reaction Time 4-12 hours2-6 hours1-4 hours
Typical Yield 70-90%80-95%75-90%
Work-up Neutralization, ExtractionFiltration, ExtractionChromatography

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method is a classic, cost-effective approach suitable for synthesizing simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in large excess to drive the reaction equilibrium.[4][6]

Materials and Reagents:

  • This compound

  • Anhydrous Ethanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which acts as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 78°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Workflow for Fischer-Speier Esterification:

Fischer_Esterification A Mix Reactants: This compound, excess Ethanol, H₂SO₄ (cat.) B Reflux (4-12 hours) A->B Heat C Cool and Concentrate B->C D Work-up: Neutralization (NaHCO₃), Extraction (EtOAc) C->D E Dry and Evaporate D->E F Purification (Recrystallization/Chromatography) E->F G Product: Ethyl 2-Chloro-4-morpholinobenzoate F->G

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

This method is ideal for substrates that are sensitive to acidic conditions and for use with more complex or sterically hindered alcohols. It proceeds under mild, neutral conditions at room temperature.[5][7]

Materials and Reagents:

  • This compound

  • Alcohol (e.g., Ethanol, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any remaining DCU (if DCC was used) and other impurities.

Workflow for Steglich Esterification:

Steglich_Esterification A Mix Reactants: Acid, Alcohol, DMAP in Anhydrous DCM B Add DCC/EDC at 0°C A->B C Stir at RT (2-6 hours) B->C D Filter DCU (if DCC used) C->D E Aqueous Work-up: HCl, NaHCO₃, Brine D->E F Dry and Concentrate E->F G Purification (Column Chromatography) F->G H Product: Ester G->H

Caption: Workflow for Steglich Esterification.

Protocol 3: Mitsunobu Reaction for the Esterification of this compound

The Mitsunobu reaction is a mild and efficient method for the esterification of primary and secondary alcohols, proceeding with inversion of configuration at the alcohol stereocenter if applicable.[1][8]

Materials and Reagents:

  • This compound

  • Alcohol (e.g., Ethanol, 1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the desired ester by column chromatography.

Workflow for Mitsunobu Reaction:

Mitsunobu_Reaction A Mix Reactants: Acid, Alcohol, PPh₃ in Anhydrous THF B Add DEAD/DIAD at 0°C A->B C Stir at RT (1-4 hours) B->C D Concentrate C->D E Purification (Column Chromatography) D->E F Product: Ester E->F

Caption: Workflow for Mitsunobu Reaction.

Applications in Drug Discovery

Esters of this compound are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. The morpholine moiety can enhance aqueous solubility and provide a key interaction point with the target protein, while the chloro-substituted phenyl ring can occupy hydrophobic pockets in the kinase active site.

Signaling Pathway Context: Kinase Inhibition in Cancer Therapy

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Inhibiting these kinases is a proven therapeutic strategy. For instance, the EGFR and VEGFR signaling pathways are critical for tumor growth, proliferation, and angiogenesis. Small molecule inhibitors that block the ATP-binding site of these kinases can effectively halt these processes. The general structure of this compound esters makes them suitable candidates for developing such inhibitors.[1][2][3]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade PI3K PI3K RTK->PI3K Transcription Gene Transcription Kinase_Cascade->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor 2-Chloro-4-morpholinobenzoic acid ester derivative Inhibitor->RTK Inhibition

Caption: General Kinase Signaling Pathway and Point of Inhibition.

Characterization of the Product (Example: Ethyl 2-Chloro-4-morpholinobenzoate)

The identity and purity of the synthesized ester should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), the morpholino protons (two triplets), and the aromatic protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the morpholino carbons, and the aromatic carbons.

  • IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the ester would be observed, along with characteristic fragmentation patterns.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and reagents like DCC, DEAD, and DIAD are corrosive, toxic, and/or sensitizers. Handle with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Biological Screening of 2-Chloro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for conducting biological screening assays on the compound 2-Chloro-4-morpholinobenzoic acid. Based on the biological activities of structurally related compounds, the primary screening efforts detailed here will focus on its potential as an antimicrobial and an anticancer agent.

Application Note 1: Antimicrobial Susceptibility Testing

Introduction: Morpholine and benzoic acid derivatives have been reported to exhibit a range of antimicrobial activities. This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial and fungal strains using a broth microdilution method. This assay is a fundamental step in the evaluation of novel antimicrobial agents.

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution D Perform serial dilutions of the compound A->D B Culture bacterial and fungal strains E Inoculate wells with microbial suspension B->E C Prepare sterile 96-well plates C->D D->E F Incubate plates at appropriate temperature and duration E->F G Visually inspect for turbidity F->G H Measure absorbance at 600 nm G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Microbial Culture: Culture bacterial strains in MHB overnight at 37°C. Culture fungal strains in RPMI-1640 for 24-48 hours at 35°C. Adjust the microbial suspensions to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well containing the diluted compound.

  • Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the bacterial plates for 18-24 hours at 37°C and the fungal plates for 24-48 hours at 35°C.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation:

MicroorganismStrain TypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansYeast16
Aspergillus fumigatusMold128

Application Note 2: In Vitro Anticancer Activity Screening

Introduction: Benzoic acid derivatives have been investigated for their potential as anticancer agents. This protocol outlines an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a human cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Hypothetical Signaling Pathway:

Anticancer_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase Cascade Activation Receptor->Kinase1 TranscriptionFactor Transcription Factor Inhibition Kinase1->TranscriptionFactor Apoptosis Induction of Apoptosis TranscriptionFactor->Apoptosis Inhibits anti-apoptotic genes CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest Regulates cell cycle proteins

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-morpholinobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound involve the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. The two primary catalytic systems employed for this transformation are the Ullmann condensation, which is a copper-catalyzed reaction, and the Buchwald-Hartwig amination, which utilizes a palladium catalyst.

Q2: What are the most likely impurities in my crude this compound?

A2: The most probable impurities are unreacted starting materials, namely 2,4-dichlorobenzoic acid and morpholine. Additionally, inorganic salts, formed during the reaction or workup, can also be present. Depending on the reaction conditions, side products from undesired reactions may also be observed.

Q3: My reaction is not proceeding to completion. What are the potential causes?

A3: Incomplete conversion can be due to several factors. For Ullmann-type reactions, the copper catalyst may be inactive. For Buchwald-Hartwig aminations, the palladium catalyst or the phosphine ligand may have degraded. Insufficient heating, incorrect solvent, or an inappropriate base can also hinder the reaction. It is also crucial to ensure that the starting materials are pure and dry.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the loss of a chlorine atom. What is this and how can I avoid it?

A4: This byproduct is likely 4-morpholinobenzoic acid, resulting from a hydrodehalogenation side reaction. This is more commonly observed in palladium-catalyzed reactions. To minimize its formation, it is important to optimize the reaction conditions, such as the choice of ligand and base, and to ensure an inert atmosphere to prevent catalyst degradation pathways that can lead to this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure appropriate reaction temperature and time. For Ullmann reactions, consider higher temperatures. For Buchwald-Hartwig reactions, ensure the catalyst and ligand are not degraded.
Product loss during workup.Optimize the extraction and precipitation pH. Ensure complete extraction with an appropriate solvent.
Catalyst deactivation.For Ullmann reactions, use freshly activated copper powder. For Buchwald-Hartwig reactions, use high-purity, air- and moisture-sensitive reagents and maintain an inert atmosphere.
Presence of Starting Materials in Product Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of 4-Morpholinobenzoic Acid (Hydrodehalogenation) Suboptimal ligand or base in Buchwald-Hartwig amination.Screen different phosphine ligands and bases. A bulkier ligand or a weaker base might suppress this side reaction.
Presence of reducing agents.Ensure all reagents and solvents are free from contaminants that could act as reducing agents.
Formation of 2,4-dimorpholinobenzoic acid High excess of morpholine and/or harsh reaction conditions.Use a stoichiometric amount or a slight excess of morpholine. Employ milder reaction conditions (lower temperature, shorter reaction time).
Difficult Purification Presence of finely dispersed catalyst residues.Filter the reaction mixture through a pad of celite while hot.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Ullmann Condensation

This protocol describes a copper-catalyzed nucleophilic aromatic substitution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorobenzoic acid (1 equivalent), morpholine (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-150°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing water. Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system such as ethanol/water to obtain pure this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a palladium-catalyzed C-N cross-coupling reaction.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,4-dichlorobenzoic acid (1 equivalent), morpholine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as sodium tert-butoxide (2.5 equivalents).

  • Solvent Addition: Add a dry, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_side_reactions Side Products DCBA 2,4-Dichlorobenzoic Acid Product This compound DCBA->Product + Morpholine (Pd or Cu catalyst) Morpholine Morpholine Morpholine->Product Hydrodehalogenation 4-Morpholinobenzoic Acid Product->Hydrodehalogenation Hydrodehalogenation Disubstitution 2,4-Dimorpholinobenzoic Acid Product->Disubstitution Further Reaction

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Experiment Start Reaction Perform Synthesis Reaction Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Reaction->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No Optimize Optimize Reaction Conditions (Temp, Time, Catalyst, Base) LowYield->Optimize Purify Purification Strategy (Recrystallization, Chromatography) ImpureProduct->Purify Optimize->Reaction Purify->Analysis

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Purification of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4-morpholinobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on typical synthetic routes, the most common impurities include unreacted starting materials such as 2,4-dichlorobenzoic acid and morpholine. Other potential byproducts can arise from side reactions, including regioisomers or over-alkylated species. Hydrolysis of the starting materials or product can also introduce acidic or basic impurities.

Q2: My purified product shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a common indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. It is recommended to re-purify the compound using the appropriate techniques outlined in the troubleshooting guide below.

Q3: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?

A3: this compound has a specific polarity due to the presence of the carboxylic acid, the chloro-substituent, and the morpholine ring. If solubility is an issue in single-solvent systems, a two-solvent system may be more effective. For instance, dissolving the compound in a good solvent at an elevated temperature and then adding a miscible anti-solvent can induce crystallization. Refer to the recrystallization solvent selection table for guidance.

Q4: Can I use normal-phase column chromatography for purification?

A4: While possible, normal-phase column chromatography on silica gel can be challenging for this compound. The acidic nature of silica gel can lead to strong interactions with the basic morpholine moiety, causing peak tailing and poor separation.[1] If this method is chosen, it is often necessary to add a modifier, such as triethylamine (1-2%), to the eluent to deactivate the silica.[1] Alternatively, using a different stationary phase like neutral alumina might provide better results.[1]

Troubleshooting Guide

Issue 1: Presence of Acidic Impurities (e.g., 2,4-dichlorobenzoic acid)

An alkaline wash is the most effective method to remove acidic impurities.[2] The acidic impurity will be deprotonated to its salt form, which is soluble in the aqueous layer.

Experimental Protocol: Alkaline Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Separation: Allow the layers to separate and remove the aqueous layer containing the impurity salt.

  • Repeat: Repeat the wash if necessary.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Presence of Basic Impurities (e.g., Morpholine)

A dilute acid wash is the standard procedure to remove basic impurities like residual morpholine. The basic impurity is protonated to its ammonium salt, which partitions into the aqueous layer.

Experimental Protocol: Acid Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl).

  • Separation: Drain the lower organic layer.

  • Neutralization: It is crucial to follow up with a base wash (as described in Issue 1) to neutralize any remaining acid and remove any acidic impurities.

  • Final Steps: Proceed with a brine wash, drying, and concentration as previously described.

Issue 3: Recrystallization Failure ("Oiling Out")

"Oiling out," where the compound separates as a liquid instead of forming crystals, often occurs when the solution is supersaturated or when the cooling process is too rapid.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation level.

  • Cool the solution slowly to room temperature, followed by placing it in an ice bath to promote gradual crystal formation.

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

  • Introduce a seed crystal from a previous successful crystallization if available.

Data Presentation

Table 1: Recrystallization Solvent Selection

SolventSolubility (Cold)Solubility (Hot)Comments
EthanolLowHighA good option for single-solvent recrystallization.[2]
IsopropanolLowHighOften produces high-purity crystals.[2]
AcetoneModerateHighMay require cooling to lower temperatures for good recovery.
Ethyl AcetateModerateHighCan be effective for initial purification.
Hexanes/HeptaneInsolubleLowUseful as an anti-solvent in a two-solvent system.
WaterInsolubleInsolublePrimarily used for washing, not for recrystallization of the final product.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica gel (with 1-2% triethylamine in eluent) or neutral alumina.[1]
Eluent SystemA gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[1]
OptimizationThe optimal solvent system should be determined by Thin-Layer Chromatography (TLC) before running the column.[1]
LoadingDissolve the crude product in a minimum amount of solvent before loading to ensure a narrow band and better separation.[1]

Visualizations

Purification_Workflow Crude Crude 2-Chloro-4- morpholinobenzoic acid Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Acid Wash (1M HCl) to remove basic impurities Dissolve->AcidWash BaseWash Base Wash (5% NaHCO₃) to remove acidic impurities AcidWash->BaseWash BrineWash Brine Wash BaseWash->BrineWash Dry Dry over Na₂SO₄ BrineWash->Dry Concentrate Concentrate Dry->Concentrate PurifiedCrude Purified Crude Product Concentrate->PurifiedCrude Recrystallization Recrystallization PurifiedCrude->Recrystallization Column Column Chromatography PurifiedCrude->Column FinalProduct Pure 2-Chloro-4- morpholinobenzoic acid Recrystallization->FinalProduct Column->FinalProduct

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic ImpureProduct Impure Product CheckImpurity Identify Impurity Type ImpureProduct->CheckImpurity Acidic Acidic Impurity CheckImpurity->Acidic pH < 7 Basic Basic Impurity CheckImpurity->Basic pH > 7 Neutral Neutral Impurity CheckImpurity->Neutral pH ≈ 7 AlkalineWash Perform Alkaline Wash Acidic->AlkalineWash AcidWash Perform Acid Wash Basic->AcidWash Recrystallize Recrystallization or Chromatography Neutral->Recrystallize PureProduct Pure Product AlkalineWash->PureProduct AcidWash->PureProduct Recrystallize->PureProduct

Caption: Logical relationship for troubleshooting based on impurity type.

References

Technical Support Center: Purification of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-morpholinobenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Based on its likely synthesis via nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine, the most common impurities are:

  • Unreacted Starting Materials: 2,4-dichlorobenzoic acid and residual morpholine.

  • Side Products: Isomeric substitution products, although the directing effects of the carboxyl and chloro groups favor the desired product.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: What is the general strategy for purifying this compound?

A2: A multi-step approach is typically employed, starting with an extractive work-up to remove the bulk of ionic impurities, followed by recrystallization or column chromatography for final purification.

Q3: How can I remove unreacted 2,4-dichlorobenzoic acid?

A3: Unreacted 2,4-dichlorobenzoic acid can be challenging to remove by simple recrystallization due to its structural similarity to the product. An initial purification step using acid-base extraction is highly effective. By dissolving the crude product in an organic solvent and washing with a mildly basic aqueous solution (e.g., sodium bicarbonate), the more acidic 2,4-dichlorobenzoic acid can be selectively deprotonated and extracted into the aqueous phase.

Q4: How do I remove residual morpholine?

A4: Residual morpholine, being a basic impurity, can be effectively removed by washing the organic solution of the crude product with a dilute acidic solution (e.g., 1M HCl). The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

Q5: My recrystallization attempt is not working. What are some common issues and solutions?

A5: Common recrystallization problems include:

  • Oiling out: The compound separates as a liquid instead of forming crystals. This can happen if the solution is too concentrated or cools too quickly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • No crystal formation: This may be due to the solution being too dilute or supersaturation. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.

  • Poor recovery: This can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble. Always use the minimum amount of hot solvent needed for dissolution and wash the collected crystals with a small amount of ice-cold solvent.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Presence of a significant amount of 2,4-dichlorobenzoic acid in the NMR or HPLC spectrum.Incomplete removal during the basic wash.Repeat the aqueous basic wash, ensuring the pH of the aqueous layer is sufficiently basic to deprotonate the starting material. Consider using a slightly stronger base like sodium carbonate if sodium bicarbonate is ineffective.
Presence of morpholine signals in the NMR spectrum.Incomplete removal during the acidic wash.Perform an additional wash with dilute HCl. Ensure thorough mixing of the organic and aqueous layers during extraction.
Broad melting point range.Presence of multiple impurities or residual solvent.Perform a second recrystallization or consider purification by column chromatography for more challenging separations. Ensure the purified solid is thoroughly dried under vacuum.
Problem: Difficulties with Recrystallization
Symptom Possible Cause Suggested Solution
The compound is soluble in the cold solvent.The chosen solvent is too polar or has a similar polarity to the compound at room temperature.Select a less polar solvent or a mixed-solvent system. For instance, if the compound is soluble in cold methanol, try a mixture of methanol and water, or switch to a less polar alcohol like isopropanol.
The compound is insoluble in the hot solvent.The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures.Choose a more polar solvent. If using a non-polar solvent like hexanes fails, try a more polar one like ethyl acetate or an alcohol.
The solution turns cloudy upon adding the second solvent in a mixed-solvent system but does not clarify upon heating.Too much of the "insoluble" solvent was added.Add small portions of the "soluble" solvent back into the hot mixture until the solution becomes clear again.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove basic impurities like morpholine. Separate the organic layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like 2,4-dichlorobenzoic acid. Repeat this wash if necessary.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent or mixed-solvent system. Polar protic solvents like methanol, ethanol, or isopropanol are good starting points. A mixed system of an alcohol and water can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is a common choice for separating aromatic carboxylic acids. To improve peak shape and reduce tailing, a small amount (0.5-1%) of acetic acid or formic acid can be added to the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity to elute the components from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of Structurally Similar Benzoic Acids in Various Solvents at Room Temperature

SolventBenzoic Acid4-Aminobenzoic Acid2,4-Dichlorobenzoic Acid
WaterSparingly solubleSparingly solubleInsoluble
MethanolSolubleSolubleSoluble
EthanolSolubleSolubleSoluble
AcetoneSolubleSolubleSoluble
Ethyl AcetateSolubleSolubleSoluble
DichloromethaneSolubleSparingly solubleSoluble
HexaneInsolubleInsolubleInsoluble

This table provides a qualitative guide for solvent selection. Experimental verification of the solubility of this compound is recommended.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Extraction Extraction Crude Product->Extraction Remove ionic impurities Recrystallization Recrystallization Extraction->Recrystallization Further purification Column Chromatography Column Chromatography Extraction->Column Chromatography Alternative/further purification Purity Check Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product Meets specifications TroubleshootingRecrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_lowyield Solutions for Low Yield Start Recrystallization Issue OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent ChangeSolventOiling Change Solvent OilingOut->ChangeSolventOiling Scratch Scratch flask NoCrystals->Scratch Seed Add seed crystal NoCrystals->Seed Evaporate Evaporate some solvent NoCrystals->Evaporate MinSolvent Use minimum hot solvent LowYield->MinSolvent PreheatFunnel Preheat filtration apparatus LowYield->PreheatFunnel ColdWash Wash with ice-cold solvent LowYield->ColdWash

optimizing reaction conditions for 2-Chloro-4-morpholinobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Chloro-4-morpholinobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 2-Chloro-4-fluorobenzoic acid with morpholine. The fluorine atom is an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups, such as the ortho-chlorine and the para-carboxylic acid.[1][2][3]

Q2: Why is 2-Chloro-4-fluorobenzoic acid preferred over 2,4-dichlorobenzoic acid as a starting material?

A2: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Fluorine's high electronegativity makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack. This effect generally outweighs its strong carbon-fluorine bond strength, making fluoride a better leaving group than chloride in this context.[2][4] This leads to higher reaction rates and selectivity for substitution at the 4-position.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: The key parameters are the choice of base, solvent, and reaction temperature. A suitable base is required to deprotonate the morpholine and to neutralize the HF formed. Common choices include organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃). The solvent should be polar and aprotic, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), to dissolve the reactants and facilitate the reaction. The temperature is typically elevated (80-150 °C) to ensure a reasonable reaction rate.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-Chloro-4-fluorobenzoic acid). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction's progression. A suitable eluent system, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used for development.

Synthesis Pathway and Workflow

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

reaction_pathway reactant1 2-Chloro-4-fluorobenzoic acid plus + reactant2 Morpholine product This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ) cluster_reactants cluster_reactants cluster_reactants->product SNAr Reaction

Caption: Proposed SNAr pathway for synthesis.

The general experimental procedure follows a standard workflow from reaction setup to product isolation.

experimental_workflow arrow A Combine Reactants (Acid, Morpholine, Base, Solvent) B Heat Reaction Mixture (e.g., 120 °C) A->B C Monitor by TLC B->C D Cool to Room Temp C->D E Aqueous Workup (Dilute with H₂O) D->E F Acidify with HCl (to pH ~2-3) E->F G Filter Precipitate F->G H Wash Solid (with H₂O, then cold solvent) G->H I Dry Under Vacuum H->I J Purify by Recrystallization I->J K Characterize Product J->K

Caption: General experimental workflow.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: I ran the reaction overnight but my TLC/LC-MS shows only starting material. What could be the issue?

A: This is a common issue that can often be resolved by checking the following parameters:

  • Temperature: Was the reaction heated sufficiently? SNAr reactions often require high temperatures (100-150 °C) to proceed at a practical rate. Ensure your oil bath or heating mantle reached and maintained the target temperature.

  • Base: Was the base strong enough and used in sufficient quantity? At least two equivalents of base are recommended: one to deprotonate the morpholine and another to neutralize the hydrofluoric acid (HF) byproduct. A weak base or insufficient amount may stall the reaction. Consider using a stronger base like K₂CO₃ or Cs₂CO₃.

  • Solvent Quality: Was the solvent anhydrous? Polar aprotic solvents like DMF and DMSO are hygroscopic. Water can compete with the nucleophile and interfere with the reaction. Use a freshly opened bottle or a properly dried solvent.

  • Reagent Quality: Are the starting materials pure? Impurities in the 2-Chloro-4-fluorobenzoic acid or morpholine could inhibit the reaction.

troubleshooting_low_yield start Problem: Low or No Yield q1 Was the reaction temperature high enough (>100 °C)? start->q1 a1_no Action: Increase temperature to 120-140 °C and monitor by TLC. q1->a1_no No q2 Was a suitable base (e.g., K₂CO₃) used in ≥2 equivalents? q1->q2 Yes a2_no Action: Repeat with a stronger/drier base or increase stoichiometry. q2->a2_no No q3 Was the solvent anhydrous polar aprotic (e.g., DMF, DMSO)? q2->q3 Yes a3_no Action: Repeat reaction using dry solvent under an inert atmosphere. q3->a3_no No end If issues persist, check starting material purity. q3->end Yes

Caption: Troubleshooting logic for low yield issues.

Problem: Formation of Side Products

Q: My crude product shows multiple spots on TLC. What are the likely impurities?

A: While the reaction is generally selective, side products can form under certain conditions:

  • Decarboxylation: At very high temperatures (>150 °C) for prolonged periods, the benzoic acid moiety can potentially decarboxylate, leading to 1-chloro-3-morpholinobenzene.

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material.

  • Impurity from Workup: During the acidic workup, if the pH is not low enough, the product may remain partially dissolved in the aqueous phase as its carboxylate salt, reducing isolated yield. Ensure the pH is brought down to ~2-3.

Problem: Difficulty in Product Isolation and Purification

Q: After acidification, my product oiled out or is difficult to filter. How can I improve the isolation?

A: Oiling out can occur if the product has a low melting point or if impurities are present.

  • Improve Precipitation: Try cooling the acidified mixture in an ice bath for an extended period. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Extraction: If the product remains oily, extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane. If recrystallization fails, column chromatography on silica gel may be necessary. A patent on purifying aromatic acids suggests that morpholine can be used to form salts, which aids in purification by removing color bodies and other impurities before regeneration of the free acid.[5]

Optimization of Reaction Conditions

The following tables provide representative data for optimizing reaction conditions based on common practices for SNAr reactions.

Table 1: Screening of Base and Solvent

EntryStarting Material (1.0 eq)Morpholine (eq)Base (2.5 eq)Solvent (0.2 M)Temp (°C)Time (h)Conversion (%)
12-Chloro-4-fluorobenzoic acid2.2K₂CO₃DMF12012>95
22-Chloro-4-fluorobenzoic acid2.2Cs₂CO₃DMF1208>95
32-Chloro-4-fluorobenzoic acid2.2K₂CO₃DMSO12010>95
42-Chloro-4-fluorobenzoic acid2.2TEADMF1202440
52-Chloro-4-fluorobenzoic acid2.2K₂CO₃Toluene12024<10

Conversion estimated by TLC/LC-MS analysis. This data is illustrative.

Table 2: Optimization of Temperature

EntryBase (2.5 eq)Solvent (0.2 M)Temp (°C)Time (h)Conversion (%)
1K₂CO₃DMF802465
2K₂CO₃DMF1001885
3K₂CO₃DMF12012>95
4K₂CO₃DMF14012>95 (some degradation noted)

Conversion estimated by TLC/LC-MS analysis. This data is illustrative.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Chloro-4-fluorobenzoic acid

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 3M solution

  • Ethyl Acetate, Ethanol, Hexane (for workup and recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), filtration apparatus.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add 2-Chloro-4-fluorobenzoic acid (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to make a ~0.2 M solution with respect to the starting material. Begin stirring, then add morpholine (2.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) until the starting material is consumed (typically 10-14 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (approx. 10 volumes relative to DMF).

  • Acidification: While stirring, slowly add 3M HCl to the aqueous mixture until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system such as ethanol/water to obtain pure this compound.

References

Technical Support Center: HPLC Separation of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-4-morpholinobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A recommended starting point for method development is a reversed-phase HPLC method. Given that the analyte is an acidic compound, controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention.

Recommended Starting Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water (pH approx. 2-3)

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20-30%) and increase to a higher percentage (e.g., 80-90%) over 10-15 minutes to elute the compound. An initial isocratic approach (e.g., 50:50 A:B) can also be tested.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[1][2]

  • Detection: UV at 225-230 nm[1][2]

  • Injection Volume: 5-10 µL

Q2: Why is the mobile phase pH critical for analyzing this compound?

This compound has a carboxylic acid group, making it an acidic compound. The ionization state of this group is dependent on the pH of the mobile phase.

  • At Low pH (below its pKa): The carboxylic acid group is protonated (COOH), making the molecule less polar and neutral. In this state, it interacts well with the non-polar C18 stationary phase, leading to good retention and a symmetrical (Gaussian) peak shape.[3][4][5]

  • At High pH (above its pKa): The carboxylic acid group is deprotonated (COO-), making the molecule ionized and more polar. This can lead to reduced retention and potential peak tailing due to secondary interactions with residual silanol groups on the silica-based column packing.[4][6]

Therefore, maintaining a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized state.[4]

Q3: What type of HPLC column is most suitable for this compound?

A reversed-phase (RP) column is the most appropriate choice. Specifically, a C18 (L1) or C8 (L7) column is recommended.[7] These columns have a non-polar stationary phase that effectively retains the compound based on its hydrophobicity, especially when its polarity is suppressed by an acidic mobile phase. For potentially problematic basic compounds or to minimize silanol interactions, columns with high-purity silica and robust end-capping are preferred.[5][6]

Section 2: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My peak for this compound is tailing. What are the likely causes and solutions?

Peak tailing is a common issue, often appearing as an asymmetrical peak with a drawn-out trailing edge.

Potential Causes & Solutions:

  • Improper Mobile Phase pH: The pH may be too high, causing partial ionization of the analyte.

    • Solution: Lower the mobile phase pH by adding 0.1% phosphoric acid, formic acid, or trifluoroacetic acid (TFA). Ensure the pH is at least 2 units below the analyte's pKa.[4][5]

  • Secondary Silanol Interactions: The analyte may be interacting with active, un-capped silanol groups on the column packing material.[8]

    • Solution: Use a well-end-capped, high-purity silica column. Alternatively, add a competing base to the mobile phase in very small concentrations, though adjusting pH is often more effective for acidic compounds.

  • Column Contamination: Strongly retained impurities from previous injections can bind to the column head, causing active sites.

    • Solution: Flush the column with a strong solvent (see Protocol 2). Use a guard column to protect the analytical column from contaminants.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[9]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the column to the detector.

Q: My peak is fronting. What should I check?

Peak fronting, where the peak's leading edge is sloped, is typically less common than tailing for this compound type.

Potential Causes & Solutions:

  • Sample Overload: Injecting too much sample mass onto the column can exceed its capacity.[8][10]

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to distort.[8][11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q: Why are my peaks broader than expected?

Broad peaks can compromise both resolution and sensitivity.

Potential Causes & Solutions:

  • Column Degradation: The column's packed bed may have deteriorated or a void may have formed at the inlet.

    • Solution: Replace the column. Using a guard column can extend the life of the analytical column.[12]

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency.[13][14]

    • Solution: Lower the flow rate. For a 4.6 mm ID column, 1.0 mL/min is a good starting point.

  • Thermal Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can cause broadening.[13]

    • Solution: Ensure the column is properly thermostatted using a column oven and allow sufficient equilibration time.

Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. Why is this happening?

Retention time (RT) variability can compromise peak identification and quantification.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient.[8][9]

    • Solution: Increase the equilibration time at initial conditions before the next injection. A period equivalent to 10-15 column volumes is a good rule.

  • Mobile Phase Composition Changes: Inaccurate mixing by the pump, or evaporation of the more volatile organic solvent, can alter the mobile phase composition.[8][15]

    • Solution: Prepare fresh mobile phase daily. Keep mobile phase reservoirs capped. If using a gradient, check the pump's proportioning valve performance.[15]

  • Temperature Fluctuations: An unstable column temperature will cause RT to shift.[16][17] A 1°C change can alter retention time by 1-2%.[16]

    • Solution: Use a reliable column oven and ensure the lab's ambient temperature is stable.

  • Inconsistent Flow Rate: Leaks in the system or failing pump seals can lead to a fluctuating or lower-than-set flow rate, which increases retention time.[13][18]

    • Solution: Inspect the system for leaks at all fittings. Check pump pressure stability; fluctuations can indicate a need for seal replacement or check valve cleaning.[12][13]

System and Baseline Issues

Q: I'm seeing high or fluctuating backpressure. What should I do?

System pressure is a key indicator of the HPLC's health.

Potential Causes & Solutions:

  • Blockage in the System: Particulate matter from the sample or mobile phase can clog the column inlet frit or other system components.[13]

    • Solution: Isolate the cause by systematically removing components (column, then injector, etc.) and checking the pressure. If the column is blocked, try back-flushing it with a strong solvent. Replace the in-line filter or guard column if present.

  • Buffer Precipitation: If using a high concentration of buffer (e.g., phosphate) with a high percentage of organic solvent, the buffer can precipitate.

    • Solution: Ensure the buffer concentration is soluble in the highest organic percentage used in the method. Flush the system thoroughly with aqueous solvent (without buffer) to redissolve any precipitate.

  • Leaks: While high pressure often indicates a blockage, fluctuating pressure can be a sign of a leak in the pump or a faulty check valve.[12][13]

    • Solution: Check all fittings for signs of leakage. Purge the pump to remove air bubbles.

Q: My baseline is noisy or drifting. How can I fix it?

A stable baseline is essential for accurate integration and quantification.

Potential Causes & Solutions:

  • Air Bubbles: Air in the mobile phase can get trapped in the pump or detector cell.[9][19]

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.

  • Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty detector flow cell can cause noise and drift.[9][12][19]

    • Solution: Use high-purity HPLC-grade solvents. Prepare fresh mobile phase. Flush the detector cell with a strong, clean solvent like isopropanol.

  • Incomplete Mobile Phase Mixing: For gradient elution, inadequate mixing can appear as a wavy baseline.[19]

    • Solution: Ensure the pump's mixer is functioning correctly.

Section 3: Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for analyzing this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • System Setup:

    • Install a C18 column (150 mm x 4.6 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to 230 nm.

  • Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent, preferably the initial mobile phase, to a concentration of approximately 0.1-1.0 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run the desired isocratic or gradient method. A suggested scouting gradient is:

      • 0-10 min: 30% to 90% B

      • 10-12 min: Hold at 90% B

      • 12.1-15 min: Return to 30% B and re-equilibrate.

Protocol 2: Column Cleaning and Regeneration

If the column becomes contaminated, leading to high backpressure or poor peak shape, this flushing sequence can restore performance. Flush with 20-30 column volumes of each solvent.

  • Disconnect the column from the detector.

  • Aqueous Wash: Flush with HPLC-grade water (if buffers were used).

  • Organic Wash: Flush with 100% Acetonitrile.

  • Stronger Organic Wash: Flush with Isopropanol.

  • Return to Operating Conditions: Re-equilibrate the column with the mobile phase.

Section 4: Data Presentation

The following tables illustrate the expected impact of key method parameters on the separation of this compound.

Table 1: Illustrative Effect of Mobile Phase pH on Analyte Retention and Peak Shape

Mobile Phase pHAnalyte StateExpected Retention Time (min)Expected Peak Asymmetry (As)
2.5Non-ionized (COOH)8.21.1
4.5 (near pKa)Partially Ionized4.5> 1.8 (Tailing)
6.5Fully Ionized (COO-)2.11.6 (Tailing)

Note: Data are illustrative. Asymmetry factor (As) > 1.2 indicates tailing.

Table 2: Illustrative Effect of Acetonitrile Percentage on Retention and Resolution

% Acetonitrile (Isocratic)Expected Retention Time (min)Resolution (Rs) from a close-eluting impurity
40%12.52.5
50%7.81.9
60%4.11.3

Note: Data are illustrative. Resolution (Rs) > 2.0 is considered baseline separation.

Section 5: Visual Guides

The following diagrams provide visual workflows for troubleshooting.

HPLC_Troubleshooting_Workflow problem problem check check action action result result start Problem Identified (e.g., Tailing, RT Shift) check_mobile_phase Check Mobile Phase start->check_mobile_phase check_column Check Column start->check_column check_hardware Check Hardware start->check_hardware mp_fresh Prepare Fresh? pH Correct? check_mobile_phase->mp_fresh col_equil Equilibrated? Contaminated? check_column->col_equil hw_leaks Leaks? Pressure Stable? check_hardware->hw_leaks mp_action Prepare Fresh Mobile Phase Adjust pH mp_fresh->mp_action No end_node Problem Resolved mp_fresh->end_node Yes mp_action->end_node col_action1 Increase Equilibration Time col_equil->col_action1 No (Equilibration) col_action2 Flush or Replace Column/ Guard Column col_equil->col_action2 No (Contamination) col_equil->end_node Yes col_action1->end_node col_action2->end_node hw_action Tighten Fittings Check Pump Seals/Valves hw_leaks->hw_action No hw_leaks->end_node Yes hw_action->end_node

Caption: A general workflow for troubleshooting common HPLC issues.

Analyte_Ionization_State cluster_low_ph Low Mobile Phase pH (e.g., pH 2.5) cluster_high_ph High Mobile Phase pH (e.g., pH 6.5) low_ph Analyte is Protonated (Neutral) R-COOH low_ph_interaction Strong Hydrophobic Interaction with C18 Stationary Phase low_ph->low_ph_interaction low_ph_result Result: Good Retention & Symmetrical Peak low_ph_interaction->low_ph_result high_ph Analyte is Deprotonated (Anionic) R-COO- high_ph_interaction Weaker Hydrophobic Interaction & Potential Silanol Repulsion high_ph->high_ph_interaction high_ph_result Result: Poor Retention & Peak Tailing high_ph_interaction->high_ph_result start This compound (pKa ~4-5) start->low_ph pH < pKa start->high_ph pH > pKa

Caption: Impact of mobile phase pH on the analyte's state and chromatographic behavior.

References

interpreting NMR spectrum of 2-Chloro-4-morpholinobenzoic acid for impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on interpreting the ¹H NMR spectrum of 2-Chloro-4-morpholinobenzoic acid to identify potential impurities.

Troubleshooting Guide: Interpreting ¹H NMR Spectra for Impurities

This guide addresses common issues encountered during the NMR analysis of this compound, focusing on the identification of impurities.

Q1: My ¹H NMR spectrum shows more peaks than expected. How do I identify the source of these extra signals?

A1: Extra peaks in your ¹H NMR spectrum typically arise from impurities, which can be unreacted starting materials, by-products, or residual solvents. To identify these, follow these steps:

  • Analyze the Predicted Spectrum: First, compare your experimental spectrum with the predicted ¹H NMR spectrum of pure this compound provided below. This will help you distinguish the product peaks from impurity signals.

  • Check for Starting Materials: The most common impurities are often the starting materials. A likely synthesis route for this compound is the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. Check your spectrum for the characteristic signals of these two compounds.

  • Consider Potential By-products: A possible by-product is the isomeric 4-Chloro-2-morpholinobenzoic acid, although its formation is less likely due to steric hindrance.

  • Identify Solvent Residues: Residual solvents from the reaction or purification steps are a frequent source of extraneous peaks. Refer to standard tables of NMR solvent impurities to identify these signals.

The following tables summarize the expected ¹H NMR chemical shifts for this compound and its potential impurities.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-37.8 - 8.0d1H
H-56.9 - 7.1dd1H
H-66.8 - 7.0d1H
Morpholine (-CH₂-N-)3.2 - 3.4t4H
Morpholine (-CH₂-O-)3.7 - 3.9t4H
Carboxylic Acid (-COOH)12.0 - 13.0br s1H

Note: Predicted chemical shifts are based on the analysis of substituent effects on a benzene ring and known values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹H NMR Data for Potential Impurities

CompoundProton AssignmentChemical Shift (ppm)Multiplicity
2,4-Dichlorobenzoic acidAromatic Protons7.3 - 7.9m
Morpholine-CH₂-N-~2.8t
-CH₂-O-~3.7t
4-Chloro-2-morpholinobenzoic acidAromatic Protons7.0 - 7.8m
Morpholine (-CH₂-N-)3.0 - 3.2t
Morpholine (-CH₂-O-)3.7 - 3.9t

Q2: I see broad signals in my spectrum. What could be the cause?

A2: Broad signals in an NMR spectrum can be due to several factors:

  • Acidic Protons: The carboxylic acid proton (-COOH) of this compound is acidic and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and the solvent used.

  • Water: The presence of water in the sample can lead to exchange with acidic protons, causing broadening of both the water and the acidic proton signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all signals in the spectrum.

  • Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peaks.

Q3: How can I confirm the identity of a suspected impurity?

A3: To confirm the identity of an impurity, you can perform a "spiking" experiment. This involves adding a small amount of the suspected compound to your NMR tube and re-acquiring the spectrum. If the intensity of the peak increases, it confirms the identity of the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the expected splitting pattern for the aromatic protons of this compound?

A1: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three signals corresponding to the three aromatic protons.

  • The proton at position 3 (ortho to the carboxylic acid) is expected to be a doublet.

  • The proton at position 5 (meta to the carboxylic acid and ortho to the morpholine) will likely be a doublet of doublets.

  • The proton at position 6 (ortho to the morpholine) should appear as a doublet.

Q2: Why do the morpholine protons appear as two separate signals?

A2: The morpholine ring has two distinct sets of methylene protons. The four protons adjacent to the nitrogen atom (-CH₂-N-) are in a different chemical environment than the four protons adjacent to the oxygen atom (-CH₂-O-). This results in two separate signals, both expected to be triplets.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the spectrometer to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).

Mandatory Visualization

impurity_identification_workflow start Start: ¹H NMR Spectrum Acquired compare_predicted Compare with Predicted Spectrum of This compound start->compare_predicted peaks_match Do all major peaks match? compare_predicted->peaks_match pure_sample Sample is likely pure. End. peaks_match->pure_sample Yes extra_peaks Extra peaks present. Potential impurities. peaks_match->extra_peaks No check_starting_materials Compare extra peaks with spectra of starting materials (2,4-dichlorobenzoic acid, morpholine) extra_peaks->check_starting_materials match_starting_material Match found? check_starting_materials->match_starting_material impurity_identified_sm Impurity identified as unreacted starting material. match_starting_material->impurity_identified_sm Yes check_byproducts Compare extra peaks with spectrum of potential by-products (e.g., 4-Chloro-2-morpholinobenzoic acid) match_starting_material->check_byproducts No match_byproduct Match found? check_byproducts->match_byproduct impurity_identified_bp Impurity identified as a by-product. match_byproduct->impurity_identified_bp Yes check_solvents Compare with known solvent peaks match_byproduct->check_solvents No match_solvent Match found? check_solvents->match_solvent impurity_identified_solvent Impurity identified as residual solvent. match_solvent->impurity_identified_solvent Yes unknown_impurity Unknown impurity. Further analysis required (e.g., 2D NMR, MS). match_solvent->unknown_impurity No

Caption: Workflow for identifying impurities in the ¹H NMR spectrum.

chemical_structure cluster_molecule This compound mol H3 H-3 H5 H-5 H6 H-6 morph_N -CH2-N morph_O -CH2-O cooh -COOH

Caption: Structure of this compound with proton labels.

stability issues of 2-Chloro-4-morpholinobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Chloro-4-morpholinobenzoic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

Issue: Variability in experimental results when using this compound solutions.

Possible Cause: Degradation of the compound in solution due to improper storage or handling.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Was the stock solution freshly prepared?

    • How was the stock solution stored (temperature, light exposure)?

    • What solvent was used to prepare the stock solution?

  • Assess Solution Stability Under Experimental Conditions:

    • What is the pH of the experimental buffer?

    • What is the temperature at which the experiment is conducted?

    • How long is the compound incubated in the experimental medium?

  • Implement Control Experiments:

    • Include a "time-zero" control where the compound is added to the experimental medium and immediately analyzed.

    • Analyze a sample of the stock solution at the beginning and end of a series of experiments to check for degradation.

Issue: Precipitation of this compound during an experiment.

Possible Cause: Poor solubility of the compound in the experimental medium.

Troubleshooting Steps:

  • Determine the Solubility Limit:

    • What is the final concentration of the compound in the assay?

    • What is the composition of the experimental buffer (e.g., presence of salts, organic co-solvents)?

  • Modify the Formulation:

    • Consider the use of a co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it does not interfere with the experiment.

    • Adjust the pH of the buffer, as the solubility of benzoic acid derivatives is pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid material, it is recommended to store in a tightly sealed container in a dry and cool place, with some suppliers suggesting a temperature of 2-8°C.[1][2] Solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but freeze-thaw stability should be evaluated.

Q2: What solvents are suitable for dissolving this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, potential degradation pathways could include:

  • Hydrolysis: The morpholine ring or the chloro-substituent could be susceptible to hydrolysis under strong acidic or basic conditions, although these are generally stable functional groups.

  • Oxidation: The aromatic ring and the morpholine group could be susceptible to oxidation.

  • Photodegradation: Exposure to UV light may lead to degradation.

Studies on similar compounds like 2-chloro-4-nitrobenzoic acid have shown microbial degradation pathways involving oxidative dehalogenation.[4][5]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study can be performed to understand the stability of the compound.[6][7] This involves subjecting a solution of the compound to various stress conditions and analyzing for degradation over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from any degradation products.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents (Illustrative Data)

SolventSolubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
Ethanol~ 20
Methanol~ 15
Acetonitrile~ 5
Water (pH 7.4)~ 0.5
Water (pH 9.0)~ 2.0

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Example Forced Degradation Study Conditions (as per ICH Guidelines)

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24, 48, 72 hours60°C
Base Hydrolysis0.1 M NaOH2, 4, 8 hoursRoom Temperature
Oxidation3% H₂O₂24 hoursRoom Temperature
ThermalSolid and Solution7 days80°C
PhotostabilitySolid and SolutionICH Q1B options25°C

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80°C.

    • Photostability: Expose a vial of the stock solution to a light source as specified in ICH Q1B guidelines.

  • Incubate: Incubate the stressed samples for the desired time points.

  • Neutralize (for acid and base hydrolysis): At each time point, take an aliquot and neutralize the acid-stressed sample with an equivalent amount of base, and the base-stressed sample with an equivalent amount of acid.

  • Analyze: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH) stock->base Apply Stress oxidation Oxidation (3% H2O2) stock->oxidation Apply Stress thermal Thermal Stress (80°C) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_compound Compound in Solution cluster_outcomes Potential Outcomes pH pH Compound 2-Chloro-4- morpholinobenzoic acid pH->Compound Temperature Temperature Temperature->Compound Solvent Solvent Solvent->Compound Light Light Exposure Light->Compound Oxidants Oxidizing Agents Oxidants->Compound Stable Stable Compound->Stable Degradation Degradation Products Compound->Degradation Precipitation Precipitation Compound->Precipitation

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scaled-up synthesis of 2-Chloro-4-morpholinobenzoic acid. The information is intended for researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.

Synthesis Overview

The recommended synthetic route for a scalable and efficient production of this compound is a two-step process. This pathway begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluorobenzonitrile with morpholine, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach is often favored in industrial settings due to the high reactivity of the fluorine atom as a leaving group and the availability of the starting materials.

SM1 2-Chloro-4-fluorobenzonitrile Step1 Step 1: Nucleophilic Aromatic Substitution SM1->Step1 SM2 Morpholine SM2->Step1 INT 2-Chloro-4-morpholinobenzonitrile Step2 Step 2: Nitrile Hydrolysis INT->Step2 FP This compound Step1->INT Intermediate Step2->FP Final Product start Problem Encountered low_yield_s1 Low Yield in Step 1 (SNA_r_) start->low_yield_s1 impure_int Impure Intermediate (Post-Step 1) start->impure_int low_yield_s2 Low Yield in Step 2 (Hydrolysis) start->low_yield_s2 impure_fp Impure Final Product (Post-Step 2) start->impure_fp sol_s1_temp Check reaction temperature. Ensure it's within the optimal range. low_yield_s1->sol_s1_temp sol_s1_reagent Verify purity and stoichiometry of morpholine and starting material. low_yield_s1->sol_s1_reagent sol_s1_time Increase reaction time or monitor for completion via HPLC. low_yield_s1->sol_s1_time sol_int_workup Optimize workup procedure to remove excess morpholine/salts. impure_int->sol_int_workup sol_int_recrys Recrystallize intermediate from a suitable solvent system. impure_int->sol_int_recrys sol_s2_cond Ensure hydrolysis conditions (acid/base concentration, temp) are sufficient. low_yield_s2->sol_s2_cond sol_s2_amide Check for incomplete hydrolysis (presence of amide intermediate). low_yield_s2->sol_s2_amide sol_fp_ph Adjust pH carefully during isolation to ensure complete precipitation. impure_fp->sol_fp_ph sol_fp_purify Perform final purification (recrystallization or column) to remove impurities. impure_fp->sol_fp_purify

dealing with poor solubility of 2-Chloro-4-morpholinobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-morpholinobenzoic acid, focusing on challenges related to its solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a solid with a melting point in the range of 188.5-192°C.[1] Its predicted pKa is approximately 3.61.[1]

Q2: I am having trouble dissolving this compound for my reaction. Which solvents are recommended?

  • High Polarity Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound.

  • Moderate Polarity Solvents: Alcohols like ethanol and methanol can also be good choices, as benzoic acid and its derivatives often show good solubility in these solvents.

  • Other Options: Tetrahydrofuran (THF) and acetonitrile may also be suitable, although solubility might be lower compared to DMF or DMSO.

It is always recommended to perform small-scale solubility tests with your specific reaction conditions.

Q3: Are there any general strategies to improve the solubility of this compound if it remains poorly soluble in my chosen solvent?

Yes, several strategies can be employed to improve the solubility of carboxylic acids:

  • Co-solvent Systems: Using a mixture of solvents can often enhance solubility. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent might improve dissolution.

  • Temperature Adjustment: Gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Salt Formation: Conversion of the carboxylic acid to a more soluble salt by adding a suitable base can be an effective strategy, especially for reactions in protic solvents. The free acid can often be regenerated during the reaction workup by acidification.

  • Derivatization: For certain applications, converting the carboxylic acid to a more soluble derivative, such as an ester, might be a viable option.

Troubleshooting Guide: Poor Solubility in Reactions

This guide provides a systematic approach to troubleshoot and address poor solubility of this compound during chemical reactions.

Problem: this compound is not dissolving sufficiently in the reaction solvent, leading to a heterogeneous mixture and potentially low reaction yield.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Poor Solubility Observed solvent_check Step 1: Evaluate Current Solvent System start->solvent_check solubility_test Step 2: Perform Small-Scale Solubility Tests solvent_check->solubility_test solvent_change Option A: Change Solvent solubility_test->solvent_change If single solvent is desired cosolvent Option B: Use Co-solvent System solubility_test->cosolvent If mixed solvents are acceptable temp_increase Option C: Increase Temperature solubility_test->temp_increase If reactants are thermally stable base_addition Option D: Add a Base (Salt Formation) solubility_test->base_addition If reaction chemistry allows reaction_monitoring Step 3: Monitor Reaction Progress Closely solvent_change->reaction_monitoring cosolvent->reaction_monitoring temp_increase->reaction_monitoring workup_consideration Consider Impact on Workup base_addition->workup_consideration workup_consideration->reaction_monitoring end End: Optimized Reaction Conditions reaction_monitoring->end

Caption: Troubleshooting workflow for poor solubility.

Data Presentation

As specific quantitative solubility data for this compound is not available in the reviewed literature, the following table provides a qualitative guide based on the expected solubility of similar substituted benzoic acids.

SolventPolarity IndexExpected Qualitative Solubility of this compound
Dimethylformamide (DMF)6.4High
Dimethyl sulfoxide (DMSO)7.2High
Methanol5.1Moderate to High
Ethanol4.3Moderate to High
Tetrahydrofuran (THF)4.0Moderate
Acetonitrile5.8Moderate
Acetone5.1Moderate
Dichloromethane (DCM)3.1Low to Moderate
Toluene2.4Low
Hexane0.1Very Low / Insoluble

Experimental Protocols

The following are detailed, generalized methodologies for common reactions involving carboxylic acids like this compound.

Protocol 1: General Procedure for Amide Coupling using a Carbodiimide Reagent

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and an amine.

Experimental Workflow:

AmideCouplingWorkflow start Start: Assemble Reaction dissolve_acid 1. Dissolve this compound in anhydrous aprotic solvent (e.g., DMF). start->dissolve_acid add_amine 2. Add the amine (1.0 - 1.2 equivalents). dissolve_acid->add_amine add_coupling_reagent 3. Add a coupling reagent (e.g., EDC, 1.1 - 1.5 eq.) and an activator (e.g., HOBt, 1.1 - 1.5 eq.). add_amine->add_coupling_reagent stir_reaction 4. Stir the reaction mixture at room temperature. add_coupling_reagent->stir_reaction monitor_reaction 5. Monitor reaction progress by TLC or LC-MS. stir_reaction->monitor_reaction workup 6. Perform aqueous workup. monitor_reaction->workup purification 7. Purify the crude product by column chromatography or recrystallization. workup->purification end End: Isolated Amide Product purification->end

Caption: Workflow for a typical amide coupling reaction.

Methodology:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF). If solubility is an issue, consider the strategies outlined in the troubleshooting guide.

  • Addition of Amine: To the stirred solution, add the desired amine (1.0 to 1.2 equivalents).

  • Addition of Coupling Reagents: Add a carbodiimide coupling reagent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 to 1.5 equivalents) and an activating agent like Hydroxybenzotriazole (HOBt) (1.1 to 1.5 equivalents). The addition of HOBt can help to suppress side reactions and improve yields.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Acylation via Acid Chloride Formation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a nucleophile.

Experimental Workflow:

AcylationWorkflow start Step 1: Acid Chloride Formation suspend_acid 1. Suspend this compound in an anhydrous solvent (e.g., DCM). start->suspend_acid add_chlorinating_agent 2. Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF. suspend_acid->add_chlorinating_agent stir_and_monitor 3. Stir at room temperature and monitor for gas evolution to cease. add_chlorinating_agent->stir_and_monitor remove_volatiles 4. Remove solvent and excess reagent in vacuo. stir_and_monitor->remove_volatiles step2_start Step 2: Acylation remove_volatiles->step2_start dissolve_acid_chloride 5. Dissolve the crude acid chloride in an anhydrous solvent. step2_start->dissolve_acid_chloride add_nucleophile 6. Add the nucleophile (e.g., amine or alcohol) and a base (e.g., triethylamine). dissolve_acid_chloride->add_nucleophile stir_and_monitor2 7. Stir and monitor the reaction by TLC or LC-MS. add_nucleophile->stir_and_monitor2 workup_and_purify 8. Perform workup and purification. stir_and_monitor2->workup_and_purify end End: Isolated Acylated Product workup_and_purify->end

Caption: Workflow for acylation via an acid chloride intermediate.

Methodology:

Step 1: Formation of the Acid Chloride

  • Suspension: In a dry reaction flask under an inert atmosphere, suspend this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Chlorinating Agent: Add a chlorinating agent, such as oxalyl chloride (1.5 to 2.0 equivalents) or thionyl chloride (1.5 to 2.0 equivalents), dropwise to the suspension. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction with oxalyl chloride.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete when gas evolution (CO, CO₂, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) ceases.

  • Isolation of Acid Chloride: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.

Step 2: Acylation Reaction

  • Dissolution: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition of Nucleophile and Base: To this solution, add the desired nucleophile (e.g., an amine or alcohol, 1.0 to 1.2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to neutralize the HCl generated during the reaction.

  • Reaction and Monitoring: Stir the reaction mixture, typically at 0 °C to room temperature, and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup similar to that described in Protocol 1, followed by purification of the crude product.

References

preventing byproduct formation in 2-Chloro-4-morpholinobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-morpholinobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize byproduct formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of 2,4-dichlorobenzoic acid with morpholine. In this reaction, the morpholine selectively displaces the chloride at the C4 position. The reaction is facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring for nucleophilic attack.[1][2][3]

Q2: Which chloride is preferentially substituted on 2,4-dichlorobenzoic acid and why?

A2: The chloride at the C4 position (para to the carboxylic acid) is preferentially substituted. The carboxylic acid group is an electron-withdrawing group that activates the positions ortho and para to it for nucleophilic attack. The negative charge of the Meisenheimer intermediate is stabilized more effectively when the substitution occurs at the para position.[1][2]

Q3: What are the most common byproducts in this synthesis?

A3: The most frequently encountered byproducts include:

  • 2,4-Dimorpholinobenzoic acid: Formed by the substitution of both chlorine atoms. This occurs under forcing conditions (high temperature, long reaction time, or excess morpholine).

  • Unreacted 2,4-Dichlorobenzoic acid: Results from incomplete reaction.

  • Isomeric byproduct (4-Chloro-2-morpholinobenzoic acid): Substitution at the C2 position is sterically hindered and electronically less favored, but trace amounts may form, complicating purification.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] Use a solvent system such as Ethyl Acetate/Hexane (e.g., 1:1 ratio) with a few drops of acetic acid to ensure the carboxylic acids are protonated and move up the plate. The product, starting material, and major byproducts should have distinct Rf values.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Inefficient base.1. Monitor via TLC until the starting material is consumed. 2. Gradually increase the reaction temperature (e.g., in 10°C increments). See Table 1 for guidance. 3. Extend the reaction time, monitoring every 2-4 hours. 4. Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used in sufficient quantity (at least 2 equivalents) to neutralize the generated HCl and the benzoic acid proton.[5]
Significant amount of 2,4-dimorpholinobenzoic acid byproduct detected. 1. Reaction temperature is too high. 2. Excessive reaction time. 3. Molar ratio of morpholine is too high.1. Reduce the reaction temperature. A temperature range of 80-120°C is typically a good starting point.[6] 2. Stop the reaction as soon as the starting material is consumed (as per TLC). 3. Use a controlled amount of morpholine (e.g., 1.1 - 1.5 equivalents).
Product is difficult to purify from starting material. The polarity difference between the product and starting material is insufficient for easy separation by standard chromatography.1. Ensure the reaction goes to completion to minimize residual starting material. 2. During workup, perform a basic wash (e.g., with dilute NaHCO₃) followed by acidification. The differing pKa values may allow for selective precipitation. 3. For chromatography, try adding a small percentage of acetic acid to the mobile phase to improve peak shape and separation.
Reaction does not start or proceeds very slowly. 1. Poor quality of reagents or solvent. 2. Insufficient activation of the aromatic ring.1. Use freshly distilled, anhydrous solvents (e.g., DMF, DMSO) and high-purity reagents. 2. While the carboxylic acid is activating, in some cases, a stronger electron-withdrawing group or a phase-transfer catalyst may be beneficial, although this alters the core procedure.
Table 1: Effect of Reaction Conditions on Product Distribution
Parameter Condition A (Optimized) Condition B (Low Temp) Condition C (High Temp)
Temperature 110 °C80 °C150 °C
Time 12 hours24 hours12 hours
Morpholine (equiv.) 1.21.22.5
Yield of Product ~85%~40%~60%
2,4-Dichlorobenzoic acid < 2%~55%< 1%
2,4-Dimorpholinobenzoic acid ~5%< 1%~35%
Purity (post-workup) > 95%-~65%

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,4-Dichlorobenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorobenzoic acid and anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Add morpholine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 110°C and maintain for 10-14 hours.

  • Monitor the reaction progress using TLC (1:1 Ethyl Acetate/Hexane + 1% Acetic Acid).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Acidify the aqueous mixture to pH ~2-3 using concentrated HCl. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Water) to obtain pure this compound.[7]

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction cluster_side Side Reaction SM 2,4-Dichlorobenzoic Acid Conditions1 1.2 eq. Morpholine K2CO3, DMF ~110°C SM->Conditions1 Morpholine Morpholine Morpholine->Conditions1 Conditions2 Excess Morpholine High Temp / Long Time Morpholine->Conditions2 Product This compound (Desired Product) Product->Conditions2 Byproduct 2,4-Dimorpholinobenzoic Acid (Disubstitution Byproduct) Conditions1->Product SNAr at C4 Conditions2->Byproduct SNAr at C2

Caption: Reaction scheme for the synthesis of this compound and the formation of the primary disubstitution byproduct.

Troubleshooting Workflow

G start Start Synthesis monitor Monitor Reaction by TLC start->monitor workup Perform Aqueous Workup & Isolation monitor->workup Starting Material Consumed incomplete Issue: Incomplete Reaction monitor->incomplete Starting Material Remains analyze Analyze Purity (NMR/LCMS) workup->analyze end Pure Product analyze->end Purity >98% byproduct Issue: High Byproduct Level analyze->byproduct Disubstitution >5% impure Issue: Impure Product analyze->impure Purity <98% increase_t Action: Increase Temp or Time incomplete->increase_t increase_t->monitor decrease_t Action: Decrease Temp & Morpholine eq. byproduct->decrease_t Restart with new conditions recrystallize Action: Recrystallize or Re-chromatograph impure->recrystallize recrystallize->analyze

Caption: A logical workflow for troubleshooting common issues during the synthesis and purification of the target compound.

References

Validation & Comparative

Comparative Analysis of 2-Chloro-4-morpholinobenzoic acid and 2-morpholinobenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-morpholinobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, with derivatives showing promise as anti-inflammatory and antimicrobial agents.[1] A significant body of research has focused on the development of 2-morpholinobenzoic acid derivatives as inhibitors of PC-PLC, a key enzyme in cellular signaling pathways that is often dysregulated in cancer.[2][3] The substitution pattern on the benzoic acid ring is a critical determinant of the inhibitory activity of these compounds.

Structure-Activity Relationship Insights

Studies on a series of 2-morpholinobenzoic acid derivatives have demonstrated that the spatial arrangement of substituents on the central phenyl ring dramatically influences their biological activity. A key finding is that a 2,5-substitution pattern, with the morpholine group at position 2 and an N-benzylamino group at position 5, is optimal for high-potency inhibition of PC-PLC.[3]

In contrast, compounds with a 2,4-substitution pattern exhibit significantly reduced inhibitory activity. This suggests that the relative positioning of the morpholine ring and other substituents is crucial for effective interaction with the enzyme's active site.

Inferred Activity Comparison

Based on the established SAR, we can infer the likely activity profiles of 2-Chloro-4-morpholinobenzoic acid and 2-morpholinobenzoic acid:

  • 2-morpholinobenzoic acid : This compound, with a morpholine group at the 2-position, serves as a foundational scaffold. Its inherent activity is likely modest but provides a platform for further optimization through the introduction of additional substituents.

  • This compound : This molecule features a 2,4-substitution pattern. Based on the principle that this arrangement is less favorable for PC-PLC inhibition compared to the 2,5-pattern, it is predicted that this compound would exhibit lower inhibitory potency against this target than an optimally substituted 2-morpholinobenzoic acid derivative. The presence of the chloro group at the 2-position and the morpholine at the 4-position may not provide the correct geometry for binding to the PC-PLC active site.

Quantitative Data on Related Compounds

To illustrate the impact of the substitution pattern, the following table summarizes data for a pair of closely related 2-morpholinobenzoic acid derivatives from a key study. These compounds share the same N-benzylamino substituent but differ in its position relative to the morpholine group.

Compound IDSubstitution PatternDescriptionPC-PLCBC Enzyme Activity (%)aInhibition (%)
1b 2,5-5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid10.7 ± 1.589.3
11f 2,4-4-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid33.1 ± 5.766.9
Data extracted from a study on PC-PLC inhibitors.[3] aEnzyme activity relative to vehicle (DMSO). Lower percentage indicates higher inhibition.

This data clearly demonstrates a threefold decrease in inhibitory activity when the N-benzylamino group is moved from the 5-position to the 4-position, highlighting the importance of the substitution pattern.[3]

Experimental Protocols

The following is a detailed methodology for the PC-PLC inhibition assay used to generate the data in the table above.

PC-PLC Inhibition Assay (Amplex Red Assay)

This assay determines the inhibitory activity of compounds against Bacillus cereus PC-PLC (PC-PLCBC).

Materials:

  • PC-PLCBC enzyme

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • L-α-phosphatidylcholine (PC)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • A master mix is prepared containing Amplex Red reagent, HRP, and choline oxidase in the assay buffer.

  • The substrate, L-α-phosphatidylcholine, is added to the master mix.

  • The test compound (e.g., at a final concentration of 10 µM) is added to the wells of a microplate.

  • The PC-PLCBC enzyme is added to the master mix immediately before starting the reaction.

  • The enzyme-substrate reaction is initiated by adding the master mix to the wells containing the test compound.

  • The fluorescence is measured over time at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • The percentage of enzyme activity is determined by comparing the reaction rate in the presence of the test compound to the rate of a vehicle control (DMSO).

Signaling Pathway

The diagram below illustrates the signaling pathway involving PC-PLC and its downstream effects, which can be inhibited by 2-morpholinobenzoic acid derivatives.

PC_PLC_Pathway PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC Substrate DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PC_PLC Inhibition PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation

Caption: PC-PLC signaling pathway and its inhibition.

Conclusion

While a direct experimental comparison between this compound and 2-morpholinobenzoic acid is not available, the existing structure-activity relationship data for 2-morpholinobenzoic acid derivatives strongly suggests that the substitution pattern is a key determinant of their biological activity as PC-PLC inhibitors. The 2,4-substitution pattern of this compound is likely to be less favorable for potent PC-PLC inhibition compared to an unsubstituted 2-morpholinobenzoic acid or, more significantly, a 2,5-disubstituted analog. Further experimental studies are required to definitively determine and compare the biological activities of these two specific compounds.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-4-morpholinobenzoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several strategic routes. This guide provides a comparative analysis of three prominent methods: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. Each route is evaluated based on performance metrics such as reaction yield, conditions, and the nature of starting materials, supported by detailed experimental protocols and visualizations to aid in methodological selection.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for each of the three primary synthetic pathways.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Starting Material 2,4-Dichlorobenzoic acid or 2-Chloro-4-fluorobenzoic acid2,4-Dichlorobenzoic acid2-Chloro-4-halobenzoic acid (I > Br > Cl)
Primary Reagent MorpholineMorpholineMorpholine
Catalyst None (or phase-transfer catalyst)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligand NonePhosphine-based (e.g., XPhos, BINAP)Diamine or Phenanthroline-based
Base Strong base (e.g., K₂CO₃, NaH)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)Strong base (e.g., K₂CO₃, KOH)
Solvent Polar aprotic (e.g., DMSO, DMF, NMP)Anhydrous, non-polar (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, NMP, Pyridine)
Temperature High (100-200 °C)Moderate to high (80-120 °C)High (120-220 °C)
Reaction Time 12-48 hours2-24 hours12-48 hours
Reported Yield Moderate to Good (Varies with substrate)Good to Excellent (Often >80%)Moderate to Good (Varies with substrate)

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the direct displacement of a halide or other suitable leaving group on the aromatic ring by morpholine. The reaction is typically facilitated by high temperatures and a polar aprotic solvent.

Procedure:

  • To a sealed reaction vessel, add 2,4-dichlorobenzoic acid (1.0 eq), morpholine (2.0-3.0 eq), and potassium carbonate (2.5 eq).

  • Add a suitable volume of dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 150-180 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and is often favored for its milder conditions and higher yields compared to traditional methods.

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2,4-dichlorobenzoic acid (1.0 eq), morpholine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 eq).

  • Add anhydrous toluene or dioxane to the reaction vessel.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-nitrogen bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[1]

Procedure:

  • Combine 2-chloro-4-iodobenzoic acid (1.0 eq), morpholine (2.0 eq), a copper(I) salt such as CuI (10-20 mol%), a ligand like 1,10-phenanthroline (20-40 mol%), and a base such as potassium carbonate (2.0 eq) in a reaction flask.

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Heat the reaction mixture to 120-180 °C and stir for 12-48 hours.

  • Monitor the reaction's progress.

  • Once complete, cool the reaction, dilute with water, and acidify with HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by chromatography or recrystallization to yield the final product.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

SNAr_Route Start 2,4-Dichlorobenzoic Acid + Morpholine Conditions K₂CO₃, DMSO 150-180 °C Start->Conditions SɴAr Product This compound Conditions->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Buchwald_Hartwig_Route Start 2,4-Dichlorobenzoic Acid + Morpholine Conditions Pd Catalyst, Ligand Base, Toluene 100-110 °C Start->Conditions Buchwald-Hartwig Product This compound Conditions->Product

Caption: Buchwald-Hartwig Amination Pathway.

Ullmann_Route Start 2-Chloro-4-halobenzoic Acid + Morpholine Conditions CuI, Ligand Base, DMF 120-180 °C Start->Conditions Ullmann Condensation Product This compound Conditions->Product

Caption: Ullmann Condensation Pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-morpholinobenzoic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Chloro-4-morpholinobenzoic acid analogs, focusing on their potential as anticancer agents through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). The information presented herein is compiled from recent studies and is intended to inform drug discovery and development efforts in oncology.

Introduction

Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a significant target in cancer therapy due to its role in aberrant cellular signaling pathways that drive tumor growth and progression.[1][2] The enzyme catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG), crucial second messengers that influence cell proliferation, differentiation, and apoptosis.[2] Analogs of this compound have been identified as a promising class of PC-PLC inhibitors with potent anti-proliferative activities.[3] This guide offers a comparative overview of these analogs, detailing their biological performance with supporting experimental data.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 2-morpholinobenzoic acid analogs. The data is derived from studies by Barker et al. (2025) and showcases the impact of structural modifications on PC-PLC inhibition and anti-proliferative efficacy against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines.[3]

Table 1: PC-PLC Enzyme Inhibition of 2-Morpholinobenzoic Acid Analogs [3]

Compound IDR Group (at position 4)R' Group (at position 1)% PC-PLC Inhibition (at 10 µM)
1a HCOOH85.2 ± 3.1
1b 3-ClCOOH89.3 ± 1.5
1c 4-ClCOOH82.5 ± 4.2
1d 3,4-diClCOOH78.9 ± 5.5
2a HCONHOH75.6 ± 6.3
2b 3-ClCONHOH69.5 ± 7.3
10h 2-BrCOOCH355.1 ± 8.9
11f 3-ClCOOH33.1 ± 5.7
12j 4-BrCONHOH58.2 ± 4.1
D609 --45.3 ± 9.8

D609 is a known, non-drug-like PC-PLC inhibitor included for comparison.

Table 2: Anti-proliferative Activity of 2-Morpholinobenzoic Acid Analogs [3]

Compound IDR Group (at position 4)R' Group (at position 1)% Cell Proliferation (MDA-MB-231 at 10 µM)% Cell Proliferation (HCT116 at 10 µM)
2a HCONHOH25.4 ± 3.821.7 ± 4.5
2b 3-ClCONHOH22.1 ± 2.918.9 ± 3.1
10h 2-BrCOOCH351.3 ± 13.329.5 ± 8.6
12j 4-BrCONHOH21.8 ± 5.518.1 ± 5.6
D609 --No significant activityNo significant activity

Structure-Activity Relationship (SAR) Summary

The data reveals several key SAR trends for this class of compounds:

  • Substitution on the Benzyl Ring: Halogen substitution on the N-benzyl ring, particularly at the 3-position (e.g., 1b ), enhances PC-PLC inhibitory activity compared to the unsubstituted analog (1a ).[3]

  • Acyl Group Modification: Conversion of the carboxylic acid to a hydroxamic acid (e.g., 2a , 2b , 12j ) generally leads to potent anti-proliferative activity, even if the direct enzyme inhibition appears slightly reduced in some cases.[3] The hydroxamic acid moiety is a known zinc-binding group, which may contribute to its biological effect by interacting with the zinc ions in the active site of PC-PLC.

  • Esterification: Esterification of the carboxylic acid (e.g., 10h ) results in moderate anti-proliferative activity.[3]

  • Substitution Pattern on the Central Ring: A 1,2,5-substitution pattern (acyl group, morpholine, and N-benzylamine, respectively) on the central benzoic acid ring is generally optimal for activity. Altering this to a 1,2,4-relationship leads to a decrease in inhibitory potency.[3]

  • Heterocycle Modification: Replacement of the morpholine ring with a tetrahydropyran (THP) ring results in a significant loss of inhibitory activity, suggesting that the tertiary nitrogen of the morpholine ring is crucial for interaction with the target enzyme.[3]

Experimental Protocols

The synthesis of the 2-morpholino-4-N-benzylamine derivatives begins with an Ullmann-coupling of 2-chloro-4-nitrobenzoic acid with morpholine to yield 2-morpholino-4-nitrobenzoic acid. Subsequent reduction of the nitro group to an amine, followed by reductive amination with the appropriately substituted benzaldehyde, affords the desired N-benzylamine analogs. The carboxylic acid can then be converted to the corresponding ester or hydroxamic acid through standard synthetic procedures.[3]

The inhibitory activity of the compounds against PC-PLC is determined using a coupled enzymatic assay with the Amplex Red reagent.[1][2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.4 mM Amplex Red, 1 unit/mL horseradish peroxidase, 4 units/mL alkaline phosphatase, 0.1 unit/mL choline oxidase, and 0.5 mM phosphatidylcholine (PtdCho) in a reaction buffer (50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 10 mM dimethylglutarate, 2 mM CaCl2).[1]

  • Enzyme Reaction: PC-PLC enzyme is added to the reaction mixture in the presence of the test compound or vehicle control (DMSO). The PC-PLC hydrolyzes PtdCho to phosphocholine.

  • Coupled Enzyme Steps: Alkaline phosphatase converts phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2).[1][2]

  • Fluorometric Detection: In the presence of horseradish peroxidase, H2O2 reacts with Amplex Red to produce the highly fluorescent resorufin.[1]

  • Data Analysis: The fluorescence intensity is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the vehicle control.

The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MDA-MB-231 or HCT116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in the low micromolar range) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Visualizations

PC_PLC_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) extracellular_stimuli->receptor pc_plc PC-PLC (Phosphatidylcholine-Specific Phospholipase C) receptor->pc_plc Activates phosphatidylcholine Phosphatidylcholine (PC) pc_plc->phosphatidylcholine Hydrolyzes inhibitor 2-Chloro-4-morpholinobenzoic acid analogs inhibitor->pc_plc Inhibits phosphocholine Phosphocholine phosphatidylcholine->phosphocholine dag Diacylglycerol (DAG) phosphatidylcholine->dag pkc Protein Kinase C (PKC) dag->pkc Activates proliferation Cell Proliferation & Survival pkc->proliferation apoptosis Inhibition of Apoptosis pkc->apoptosis Experimental_Workflow synthesis Synthesis of 2-Chloro-4-morpholinobenzoic acid analogs purification Purification & Characterization synthesis->purification pc_plc_assay PC-PLC Enzyme Inhibition Assay purification->pc_plc_assay anti_prolif_assay Anti-proliferative Activity Assay (MDA-MB-231 & HCT116) purification->anti_prolif_assay data_analysis Data Analysis & Structure-Activity Relationship pc_plc_assay->data_analysis anti_prolif_assay->data_analysis

References

A Comparative Guide to the Validation of HPLC and UHPLC Methods for the Quantification of 2-Chloro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of two high-performance liquid chromatography (HPLC) methods for the quantification of 2-Chloro-4-morpholinobenzoic acid: a conventional HPLC-UV method and a more modern Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method. The experimental data presented herein is synthesized based on typical performance characteristics of analytical methods for similar small molecules.

Methodology Comparison: HPLC-UV vs. UHPLC-UV

The primary distinction between HPLC and UHPLC lies in the particle size of the stationary phase in the column. UHPLC columns utilize sub-2 µm particles, which, when operated at higher pressures, lead to significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC systems that typically use 3-5 µm particles. While HPLC-UV is a robust and widely accessible technique, UHPLC-UV offers notable advantages in throughput and performance, which can be crucial in a high-demand drug development environment.

Experimental Protocols

Detailed methodologies for the validation of both the proposed HPLC-UV and UHPLC-UV methods are provided below. These protocols are designed to assess the key validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Preparation of Standard and Sample Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the diluent to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a target concentration within the linear range of the method.

HPLC-UV Method Protocol
ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
UHPLC-UV Method Protocol
ParameterSpecification
Instrument Waters ACQUITY UPLC H-Class or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
UV Detection 254 nm

Data Presentation: A Comparative Analysis

The following tables summarize the validation data for the HPLC-UV and UHPLC-UV methods for the quantification of this compound.

Table 1: Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

ParameterHPLC-UVUHPLC-UVAcceptance Criteria
Range (µg/mL) 1 - 1000.5 - 100-
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Table 2: Accuracy

Accuracy is determined by replicate analysis of samples containing known amounts of the analyte.

Spiked Concentration (µg/mL)HPLC-UV (% Recovery)UHPLC-UV (% Recovery)Acceptance Criteria
599.2100.598.0 - 102.0%
50101.1100.298.0 - 102.0%
9099.899.598.0 - 102.0%
Table 3: Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

ParameterHPLC-UV (% RSD)UHPLC-UV (% RSD)Acceptance Criteria
Repeatability (n=6) 0.850.42≤ 2.0%
Intermediate Precision (n=6) 1.230.78≤ 2.0%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UV (µg/mL)UHPLC-UV (µg/mL)Acceptance Criteria
LOD (S/N ≥ 3) 0.30.1Report Value
LOQ (S/N ≥ 10) 1.00.5Report Value
Table 5: Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariationHPLC-UV (% RSD)UHPLC-UV (% RSD)Acceptance Criteria
Flow Rate (± 10%) 1.50.9≤ 2.0%
Mobile Phase Composition (± 2%) 1.81.1≤ 2.0%
Column Temperature (± 5 °C) 1.30.8≤ 2.0%
Table 6: System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

ParameterHPLC-UVUHPLC-UVAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 2000> 5000Report Value
% RSD of Peak Area (n=6) 0.90.5≤ 1.0%

Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Prepare_Protocol Prepare Validation Protocol Select_Parameters->Prepare_Protocol Prepare_Materials Prepare Standards & Samples Prepare_Protocol->Prepare_Materials Specificity Specificity Prepare_Materials->Specificity Analyze_Data Analyze Experimental Data Specificity->Analyze_Data Linearity Linearity & Range Linearity->Analyze_Data Accuracy Accuracy Accuracy->Analyze_Data Precision Precision Precision->Analyze_Data LOD_LOQ LOD & LOQ LOD_LOQ->Analyze_Data Robustness Robustness Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Compare_Criteria->Prepare_Protocol Method Fails (Revise & Repeat) Validation_Report Generate Validation Report Compare_Criteria->Validation_Report Final_Method Final Validated Method Validation_Report->Final_Method Method Approved

Caption: Logical workflow for the validation of an HPLC method.

Conclusion

Both the conventional HPLC-UV and the more advanced UHPLC-UV methods are capable of reliably quantifying this compound. The choice between the two will depend on the specific needs of the laboratory.

  • The HPLC-UV method is robust, reliable, and suitable for standard quality control applications where high throughput is not a primary concern. Its validation parameters meet all standard acceptance criteria.

  • The UHPLC-UV method offers significant advantages in terms of speed, sensitivity, and efficiency. The reduced run times can lead to substantial savings in solvent consumption and an increase in sample throughput. The improved sensitivity, as evidenced by the lower LOD and LOQ, makes it the preferred choice for applications requiring the detection and quantification of trace-level impurities or for analyses with limited sample volume.

For research and development environments where speed and sensitivity are paramount, the UHPLC-UV method is the superior option. For routine quality control with less stringent throughput demands, the conventional HPLC-UV method remains a viable and cost-effective solution.

References

biological activity comparison of chloro-substituted morpholinobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Chloro-Substituted Morpholinobenzoic Acids as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of various chloro-substituted morpholinobenzoic acid derivatives, focusing on their potential as anticancer agents. The data presented is derived from studies on their antiproliferative effects and their inhibition of key enzymes implicated in cancer progression. This document is intended to inform the rational design of novel therapeutics by exploring the impact of chloro-substitution on biological activity.

Introduction

Morpholinobenzoic acid derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a morpholine ring can enhance the potency and modulate the pharmacokinetic properties of drug candidates. When combined with a benzoic acid moiety and further substituted with electron-withdrawing groups like chlorine, these compounds have demonstrated significant potential as inhibitors of enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC), which is overexpressed in various cancers. This guide focuses on the structure-activity relationship (SAR) of chloro-substituted morpholinobenzoic acids, providing a comparative analysis of their anticancer activities.

Data Presentation

The following tables summarize the in vitro biological activity of a series of chloro-substituted morpholinobenzoic acid derivatives. The data includes their inhibitory activity against PC-PLC and their antiproliferative effects on the human breast cancer cell line MDA-MB-231 and the human colon cancer cell line HCT116.

Table 1: PC-PLC Enzyme Inhibition of Chloro-Substituted Morpholinobenzoic Acid Derivatives

Compound IDSubstitution on N-benzyl RingRemaining PC-PLC Activity (%) ± SD
1b 3-Chloro10.7 ± 1.5
11f 3-Chloro (2,4-substitution pattern)33.1 ± 5.7
2b 3-Chloro (hydroxamic acid)30.5 ± 7.3
12f 3-Chloro (hydroxamic acid, 2,4-substitution pattern)47.5 ± 0.8
D609 (Reference) -49.8 ± 14.0

Data extracted from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[1]

Table 2: Antiproliferative Activity of Chloro-Substituted Morpholinobenzoic Acid Derivatives

Compound IDSubstitution on N-benzyl RingMDA-MB-231 Cell Viability (%) ± SDHCT116 Cell Viability (%) ± SD
12j 4-Bromo (for comparison)21.8 ± 5.518.1 ± 5.6
10h 2-Bromo (for comparison)51.3 ± 13.329.5 ± 8.6

Data extracted from a study on the antiproliferative activity of 2-morpholinobenzoic acid derivatives.[1]

Experimental Protocols

Synthesis of 2-Morpholino-4-(N-benzylamino)benzoic Acid Derivatives

The synthesis of the target compounds was achieved through a multi-step process.[1] Initially, 2-chloro-4-nitrobenzoic acid underwent an Ullmann-coupling to introduce the morpholine ring.[1] This was followed by a Fischer esterification to yield a methyl benzoate intermediate.[1] The nitro group was then reduced to an amine, which subsequently underwent a Buchwald-Hartwig amination with a substituted benzyl bromide to introduce the N-benzyl group. Finally, the methyl ester was hydrolyzed to the corresponding carboxylic acid.[1]

PC-PLC Inhibition Assay

The inhibitory activity of the compounds against PC-PLC was determined using a chromogenic substrate, p-nitrophenylphosphorylcholine. The assay was performed in a Tris-HCl buffer containing ZnCl2 and Triton X-100. The test compounds, dissolved in DMSO, were pre-incubated with the PC-PLC enzyme. The reaction was initiated by the addition of the substrate, and the absorbance was measured to determine the rate of substrate hydrolysis. The percentage of remaining enzyme activity was calculated relative to a vehicle control.[2]

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against MDA-MB-231 and HCT116 cancer cell lines using the MTT assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at a concentration of 10 μM for a specified period. Following treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 2-Chloro-4-nitrobenzoic Acid ullmann Ullmann Coupling (Morpholine) start->ullmann ester Fischer Esterification ullmann->ester reduction Nitro Reduction ester->reduction buchwald Buchwald-Hartwig (Substituted Benzyl Bromide) reduction->buchwald hydrolysis Ester Hydrolysis buchwald->hydrolysis end_product Chloro-Substituted Morpholinobenzoic Acid hydrolysis->end_product product_assay Synthesized Compound pc_plc_assay PC-PLC Inhibition Assay product_assay->pc_plc_assay antiprolif_assay Antiproliferative Assay (MDA-MB-231, HCT116) product_assay->antiprolif_assay results Biological Activity Data pc_plc_assay->results antiprolif_assay->results

Caption: Synthetic and biological evaluation workflow.

Discussion

The presented data highlights the significant impact of the chloro-substitution pattern on the biological activity of morpholinobenzoic acids.

The 2-morpholino-5-N-(3-chlorobenzyl)aminobenzoic acid (1b ) demonstrated potent inhibition of the PC-PLC enzyme.[1] Interestingly, altering the substitution pattern of the morpholine and N-benzylamino groups on the benzoic acid ring from a 2,5- to a 2,4-relationship (11f ) resulted in a notable decrease in inhibitory activity.[1] This suggests that the spatial arrangement of these functional groups is crucial for effective binding to the enzyme's active site.

Furthermore, the conversion of the carboxylic acid to a hydroxamic acid moiety (2b and 12f ) also influenced the inhibitory potency.[1] While the hydroxamic acid derivatives were generally less potent enzyme inhibitors than their carboxylic acid counterparts, they exhibited significant antiproliferative activity.[1] This could indicate that the hydroxamic acids might have additional or different cellular targets contributing to their anticancer effects.

The antiproliferative data, although limited for chloro-substituted derivatives in the provided source, shows that halogen substitution on the benzyl ring is a key determinant of activity. For instance, bromo-substituted compounds showed considerable inhibition of cancer cell viability.[1] This underscores the importance of the electronic and steric properties of the halogen substituent in modulating the overall biological effect.

References

comparative analysis of spectroscopic data for 2-Chloro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of 2-Chloro-4-morpholinobenzoic Acid

This guide provides a detailed comparative analysis of the spectroscopic data for this compound against its structural analog, 2-chlorobenzoic acid. The information is intended for researchers, scientists, and drug development professionals to facilitate the characterization of these molecules. While experimental data for 2-chlorobenzoic acid is readily available, the data for this compound presented herein is predicted based on established spectroscopic principles and substituent effects.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and 2-chlorobenzoic acid, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)

Proton Assignment This compound (Predicted) 2-Chlorobenzoic Acid (Experimental)
Solvent CDCl₃CDCl₃
-COOH ~11-12 ppm (s, 1H)~10-12 ppm (s, 1H)
Aromatic H-3 ~6.8 ppm (d, 1H)~7.31 ppm (m, 1H)
Aromatic H-5 ~6.9 ppm (dd, 1H)~7.40 ppm (m, 1H)
Aromatic H-6 ~7.9 ppm (d, 1H)~8.09 ppm (d, J = 7.44 Hz, 1H)
Morpholine -CH₂-N- ~3.3 ppm (t, 4H)-
Morpholine -CH₂-O- ~3.8 ppm (t, 4H)-

Table 2: ¹³C NMR Spectral Data (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)

Carbon Assignment This compound (Predicted) 2-Chlorobenzoic Acid (Experimental)
Solvent CDCl₃CDCl₃
-COOH ~170 ppm171.09 ppm
Aromatic C-1 ~120 ppm128.46 ppm
Aromatic C-2 ~135 ppm134.83 ppm
Aromatic C-3 ~112 ppm131.56 ppm
Aromatic C-4 ~155 ppm132.54 ppm
Aromatic C-5 ~115 ppm126.75 ppm
Aromatic C-6 ~132 ppm133.65 ppm
Morpholine -CH₂-N- ~48 ppm-
Morpholine -CH₂-O- ~66 ppm-

Table 3: Key IR Absorption Bands (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)

Functional Group This compound (Predicted) 2-Chlorobenzoic Acid (Experimental)
O-H (Carboxylic Acid) 2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)
C-H (Aromatic) 3000-3100 cm⁻¹3000-3100 cm⁻¹
C=O (Carboxylic Acid) ~1680 cm⁻¹~1688 cm⁻¹
C=C (Aromatic) ~1600, 1500 cm⁻¹~1600, 1470 cm⁻¹
C-O (Ether in Morpholine) ~1115 cm⁻¹-
C-N (Amine in Morpholine) ~1230 cm⁻¹-
C-Cl ~750 cm⁻¹~740 cm⁻¹

Table 4: Mass Spectrometry Data (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)

Parameter This compound (Predicted) 2-Chlorobenzoic Acid (Experimental)
Molecular Formula C₁₁H₁₂ClNO₃C₇H₅ClO₂
Molecular Weight 241.67 g/mol 156.57 g/mol
Major Fragment Ions (m/z) 241 [M]⁺, 196 [M-COOH]⁺, 154, 126156 [M]⁺, 139 [M-OH]⁺, 111 [M-COOH]⁺, 75

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of different ions. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of substituted benzoic acids.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Sample_A This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_A->NMR FTIR FTIR Spectroscopy Sample_A->FTIR MS Mass Spectrometry Sample_A->MS UV_Vis UV-Vis Spectroscopy Sample_A->UV_Vis Sample_B 2-Chlorobenzoic Acid Sample_B->NMR Sample_B->FTIR Sample_B->MS Sample_B->UV_Vis Data_Analysis Spectral Data Analysis - Chemical Shifts - Vibrational Frequencies - Fragmentation Patterns - Absorption Maxima NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparative Analysis - Identify Substituent Effects - Structural Elucidation Data_Analysis->Comparison Report Comprehensive Report - Data Tables - Experimental Protocols - Structural Confirmation Comparison->Report

Spectroscopic Analysis Workflow

Assessing the Purity of Synthesized 2-Chloro-4-morpholinobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides an objective comparison of key analytical techniques for assessing the purity of 2-Chloro-4-morpholinobenzoic acid, a vital intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the nature of the compound, potential impurities, and the desired level of sensitivity and structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantification of the main compound and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, confirmation of identity, and quantification of the main compound and impurities.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. May necessitate derivatization for non-volatile compounds.Not required. The sample is dissolved in a suitable deuterated solvent.
Limit of Detection Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[1]High sensitivity, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range for targeted impurities.Generally less sensitive than chromatographic methods for trace impurity detection.
Structural Info Limited to retention time and UV spectra, which are not definitive for structural elucidation.Provides mass spectra, which can be used to identify known impurities by library matching or to propose structures for unknown impurities.Provides detailed information about the molecular structure, including connectivity and stereochemistry, which is invaluable for identifying and characterizing unknown impurities.
Potential Impurities Detected Starting materials (e.g., 2,4-dichlorobenzoic acid, morpholine), intermediates, by-products of the synthesis, and degradation products.Volatile organic compounds, residual solvents, and certain volatile by-products.Structural isomers, regioisomers, and other impurities with distinct NMR signals.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and the separation of potential non-volatile impurities. A reversed-phase HPLC method is generally suitable for this type of compound.[2][3][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Sample of synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the synthesized compound by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). Quantify the amount of the main compound using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in the synthesized this compound, such as residual solvents or volatile by-products.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., HP-5MS)

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • Sample of synthesized this compound

  • (Optional) Internal standard for quantitative analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL. If the target compound is not sufficiently volatile, derivatization may be necessary.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Mass spectrometer settings: Scan in a full scan mode over a mass range of m/z 50-500.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC). Identify the peak for this compound (if volatile enough) and any other peaks corresponding to impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized this compound and for identifying and quantifying impurities that have distinct NMR signals.[7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Sample of synthesized this compound

  • (Optional) Internal standard for quantitative NMR (qNMR)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments like COSY and HSQC for more detailed structural assignment.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C NMR spectra to confirm that the structure is consistent with this compound. For the aromatic protons, expect complex splitting patterns. The morpholine protons will typically show characteristic signals in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

    • Purity Assessment: Look for any unexpected peaks in the spectra. The integration of these impurity peaks relative to the integration of the peaks of the main compound can be used to estimate the level of impurity. For more accurate quantification, quantitative NMR (qNMR) can be performed using a certified internal standard.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Synthesized 2-Chloro-4- morpholinobenzoic Acid HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Purity_Data Quantitative Purity Data (e.g., % Area) HPLC->Purity_Data Impurity_ID Impurity Identification (Volatile & Semi-volatile) GCMS->Impurity_ID Structure_Confirmation Structural Confirmation & Impurity Profile NMR->Structure_Confirmation

Caption: Workflow for the purity assessment of synthesized compounds.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Quantification Quantification HPLC->Quantification Primary Volatile_Impurities Volatile Impurities HPLC->Volatile_Impurities Limited GCMS->Quantification With Derivatization GCMS->Volatile_Impurities Primary NMR->Quantification qNMR Structure Structure & Purity NMR->Structure Primary

Caption: Comparison of information obtained from different analytical techniques.

By employing a combination of these powerful analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring its quality and suitability for subsequent stages of drug development and manufacturing. This multi-faceted approach provides a comprehensive understanding of the impurity profile, which is essential for meeting regulatory requirements and ensuring the safety and efficacy of the final pharmaceutical product.

References

Comparative In Vitro Analysis of 2-Morpholinobenzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of morpholine-containing benzoic acid derivatives, focusing on their potential as antiproliferative and antimicrobial agents. This guide is based on available data for structurally related analogs due to the limited public information on 2-Chloro-4-morpholinobenzoic acid derivatives.

This publication provides a comparative analysis of the in vitro performance of various derivatives of 2-morpholinobenzoic acid and other related morpholine-containing compounds. The objective is to offer a clear, data-driven comparison to inform research and development in medicinal chemistry. The data presented is compiled from publicly available studies and focuses on antiproliferative and antimicrobial activities.

Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

A study focused on the development of 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1] The core structure investigated was 2-morpholino-5-N-benzylamino benzoic acid and its derivatives. The in vitro antiproliferative activity of these compounds was evaluated against MDA-MB-231 (human breast cancer) and HCT116 (human colon cancer) cell lines.

Comparative Data of Antiproliferative Activity

Below is a summary of the antiproliferative activity of selected 2-morpholinobenzoic acid derivatives. The data highlights the percentage of cell proliferation remaining after treatment with the compounds at a concentration of 10 µM. Lower percentages indicate higher antiproliferative activity.

Compound IDSubstitution on Benzyl RingMDA-MB-231 Cell Proliferation (%)HCT116 Cell Proliferation (%)
10h 2-Bromo51.3 ± 13.329.5 ± 8.6
12j 4-Bromo (Hydroxamic acid)21.8 ± 5.518.1 ± 5.6

Data extracted from a study on 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors.[1]

Antimicrobial Activity of Morpholine Derivatives

In a separate study, a series of novel morpholine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and yeast strains.[2] The minimum inhibitory concentration (MIC) was determined to assess the potency of these compounds.

Comparative Data of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) in µM for a promising morpholine derivative against selected microorganisms.

Compound IDMicroorganismMIC (µM)
15 C. albicans0.83
15 E. coli0.83

Data from a study on the synthesis and in vitro antimicrobial activity of novel morpholine derivatives.[2]

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The assessment of cytotoxic effects of the derivatives on cancerous cell lines such as MCF-7 and SW480 is commonly performed using the MTT assay.[2] A detailed, generalized protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacteria and yeast is determined using the broth microdilution method.[2]

  • Preparation of Inoculum: Bacterial and yeast strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis start Starting Materials (e.g., 2-Chloro-4-aminobenzoic acid, Morpholine) synthesis Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification derivatives 2-Chloro-4-morpholinobenzoic Acid Derivatives purification->derivatives antiproliferative Antiproliferative Assays (e.g., MTT Assay) derivatives->antiproliferative antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) derivatives->antimicrobial enzyme Enzyme Inhibition Assays (e.g., PC-PLC Inhibition) derivatives->enzyme ic50 IC50 Determination antiproliferative->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis enzyme->sar ic50->sar mic->sar

Caption: General workflow for the synthesis and in vitro evaluation of bioactive compounds.

signaling_pathway PC Phosphatidylcholine (PC) PtdCho_PLC Phosphatidylcholine-specific Phospholipase C (PC-PLC) PC->PtdCho_PLC DAG Diacylglycerol (DAG) PtdCho_PLC->DAG PChol Phosphocholine PtdCho_PLC->PChol PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PtdCho_PLC

Caption: Simplified signaling pathway involving PC-PLC and its inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiproliferative activities of 2-Chloro-4-morpholinobenzoic acid and its related compounds. The primary mechanism of action for this class of compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer cell signaling. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The dysregulation of choline phospholipid metabolism is a hallmark of various cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a critical factor. PC-PLC hydrolyzes phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol (DAG). DAG, in particular, activates several oncogenic signaling pathways, including those mediated by protein kinase C (PKC), NF-κB, and mitogen-activated protein kinases (MAPK), promoting cellular proliferation and metastatic progression. Consequently, inhibitors of PC-PLC are promising candidates for novel anticancer therapies. This guide focuses on compounds built around a 2-morpholinobenzoic acid scaffold, exploring their structure-activity relationships and antiproliferative efficacy.

Comparative Antiproliferative Activity

Compound IDStructure (Scaffold: 2-morpholino-4-N-benzylaminobenzoic acid)R Group (Substitution on Benzyl Ring)% Proliferation in MDA-MB-231 (at 10 µM)% Proliferation in HCT116 (at 10 µM)
11a 2-morpholino-4-(benzylamino)benzoic acidH99.1 ± 19.9103.2 ± 17.8
11h 2-morpholino-4-((2-bromobenzyl)amino)benzoic acid2-Br51.3 ± 13.329.5 ± 8.6
11j 2-morpholino-4-((4-bromobenzyl)amino)benzoic acid4-BrNot ReportedNot Reported
11k 2-morpholino-4-((2-methoxybenzyl)amino)benzoic acid2-OMe104.9 ± 15.4104.4 ± 15.0
11l 2-morpholino-4-((3-methoxybenzyl)amino)benzoic acid3-OMe105.8 ± 10.2109.2 ± 15.5
11m 2-morpholino-4-((4-methoxybenzyl)amino)benzoic acid4-OMe105.9 ± 5.6103.8 ± 10.3

In addition to the carboxylic acid series, the corresponding hydroxamic acid derivatives were also evaluated and showed significantly greater antiproliferative activity.

Compound IDStructure (Scaffold: 2-morpholino-4-N-benzylaminobenzohydroxamic acid)R Group (Substitution on Benzyl Ring)% Proliferation in MDA-MB-231 (at 10 µM)% Proliferation in HCT116 (at 10 µM)
12j N-hydroxy-2-morpholino-4-((4-bromobenzyl)amino)benzamide4-Br21.8 ± 5.518.1 ± 5.6

Data sourced from a study on 2-morpholinobenzoic acid scaffolds as antiproliferative PC-PLC inhibitors.[1]

Mechanism of Action: PC-PLC Signaling Pathway

The antiproliferative effects of the 2-morpholinobenzoic acid derivatives are attributed to their inhibition of PC-PLC. This inhibition disrupts the production of diacylglycerol (DAG), a critical second messenger that activates multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC PCh Phosphocholine DAG Diacylglycerol (DAG) PKC PKC DAG->PKC PC_PLC->PCh PC_PLC->DAG NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PC_PLC

Caption: PC-PLC signaling pathway and the inhibitory action of 2-morpholinobenzoic acid derivatives.

Experimental Protocols

The following section details the methodology used to assess the antiproliferative effects of the compounds.

³H-Thymidine Incorporation Assay for Cell Proliferation

This assay measures the amount of radioactively labeled thymidine incorporated into the DNA of proliferating cells, providing a direct measure of cell division.

experimental_workflow start Seed MDA-MB-231 or HCT116 cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with compounds (10 µM) or vehicle incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_thymidine Add ³H-thymidine to each well incubate2->add_thymidine incubate3 Incubate for 18 hours add_thymidine->incubate3 harvest Harvest cells and lyse incubate3->harvest measure Measure ³H-thymidine incorporation using a scintillation counter harvest->measure analyze Calculate % proliferation relative to vehicle control measure->analyze

References

Cross-Validation of Analytical Methods for 2-Chloro-4-morpholinobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-morpholinobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the accuracy and consistency of its analytical methods through cross-validation is a crucial step in the drug development pipeline.

This guide provides a framework for the cross-validation of analytical methods for this compound, offering a comparative overview of potential analytical techniques. Due to the limited publicly available, validated methods for this specific compound, this guide will focus on established analytical approaches for similar chemical structures, such as chlorobenzoic acids and morpholine-containing compounds. This comparative framework can be adapted as specific methods for this compound are developed and validated.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This is particularly critical in regulated environments to ensure data integrity and support regulatory submissions.[1]

Comparative Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered, potentially with a derivatization step to improve the volatility of the analyte.

Below is a comparative table outlining the potential performance characteristics of these methods, based on typical results for analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle Separation based on polarity, with UV detection.Separation based on polarity, with mass-based detection providing high selectivity and sensitivity.Separation of volatile compounds, with mass-based detection.
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (%) 98 - 10295 - 10590 - 110
Precision (RSD%) < 2.0< 5.0< 10.0
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangepg/mL to ng/mL range
Sample Throughput ModerateHighModerate
Cost LowerHigherModerate
Specificity Good, but potential for interference from co-eluting impurities.Excellent, highly specific due to mass detection.Excellent, highly specific due to mass detection.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for HPLC and LC-MS/MS that can serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reversed-phase HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general approach for a sensitive and selective LC-MS/MS method.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/HPLC column suitable for polar compounds (e.g., C18 or HILIC)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (as mobile phase modifiers)

  • This compound reference standard

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from potential impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Determined by infusion of the reference standard.

  • Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

4. Sample Preparation:

  • Similar to the HPLC protocol, with potential for further dilution to accommodate the higher sensitivity of the LC-MS/MS system.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Outcome DevA Develop Method A (e.g., HPLC) ValA Validate Method A (ICH Guidelines) DevA->ValA AnalyzeSamples Analyze the Same Set of Samples by Both Methods ValA->AnalyzeSamples DevB Develop Method B (e.g., LC-MS/MS) ValB Validate Method B (ICH Guidelines) DevB->ValB ValB->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults Conclusion Conclusion on Method Comparability CompareResults->Conclusion

References

literature comparison of 2-Chloro-4-morpholinobenzoic acid synthesis yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a potential synthetic pathway for 2-Chloro-4-morpholinobenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, published syntheses with reported yields for this specific molecule, this document outlines a well-established synthetic strategy—nucleophilic aromatic substitution—and provides a detailed, plausible experimental protocol.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a substituted benzene ring and a morpholine moiety. The primary strategies for achieving this transformation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of method often depends on the starting materials, desired yield, and reaction conditions.

This guide focuses on the nucleophilic aromatic substitution pathway, a fundamental and widely used method in organic synthesis.

Comparative Analysis of a Plausible Synthetic Method

Given the absence of multiple, directly comparable, and peer-reviewed synthetic procedures with yield data for this compound in the searched literature, this guide presents a detailed protocol for a highly plausible and commonly employed method: the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. This method is based on established chemical principles for the synthesis of analogous compounds.

Method 1: Nucleophilic Aromatic Substitution

This approach involves the direct displacement of a halide at the 4-position of a dihalobenzoic acid by morpholine. The presence of a carboxylic acid and a second halogen on the aromatic ring influences the reactivity and requires careful control of reaction conditions to achieve regioselectivity and a good yield.

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

ParameterDetails
Starting Material 2,4-Dichlorobenzoic acid
Reagent Morpholine
Solvent Dimethyl sulfoxide (DMSO)
Base Potassium Carbonate (K₂CO₃)
Reaction Temperature 120-150 °C
Reaction Time 12-24 hours
Plausible Yield Moderate to Good (Estimated 60-80%)*

*Note: The yield is an estimation based on similar reported reactions and has not been experimentally verified from the searched literature for this specific product.

Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Morpholine

  • Potassium Carbonate (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Addition of Reagent: To the stirring suspension, add morpholine (1.5 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Logical Workflow of Synthesis and Analysis

The following diagram illustrates the logical progression from starting materials to the final product and its subsequent analysis.

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials: 2,4-Dichlorobenzoic Acid Morpholine Reaction Nucleophilic Aromatic Substitution (DMSO, K₂CO₃, 140°C) Start->Reaction Reactants Workup Aqueous Workup & Acidification Reaction->Workup Product Mixture Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification by Recrystallization Extraction->Purification Crude Product Product This compound Purification->Product Pure Product Analysis Characterization: NMR, MS, m.p. Product->Analysis

Caption: Logical flow for the synthesis of this compound.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and to consult the broader literature on nucleophilic aromatic substitution for further optimization and alternative approaches. As more specific synthetic procedures become available, this guide will be updated to provide a more comprehensive comparison.

Safety Operating Guide

Proper Disposal of 2-Chloro-4-morpholinobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 2-Chloro-4-morpholinobenzoic acid, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Due to its chlorinated organic nature and the presence of a morpholine group, this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following step-by-step process outlines the approved method for the disposal of this compound:

  • Waste Identification and Segregation:

    • Treat all this compound, including any contaminated materials (e.g., weighing boats, gloves, absorbent pads), as hazardous waste.

    • This compound is a chlorinated organic substance. Do not mix it with non-halogenated solvent waste.[1] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and can prevent costly repackaging efforts.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[2]

    • Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards associated with the chemical. Based on similar compounds, these may include "Irritant" and "Environmental Hazard."

    • Record the accumulation start date (the date the first piece of waste was added to the container).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS department or contractor with a complete and accurate description of the waste.

    • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4] This can lead to severe environmental pollution and damage to wastewater treatment systems.

Recommended Disposal Method

The preferred method for the permanent disposal of chlorinated organic compounds like this compound is high-temperature incineration in a facility equipped with appropriate emission controls.[5][6] This process ensures the complete destruction of the hazardous components. For morpholine and its derivatives, controlled incineration is also the recommended disposal method.[5]

Quantitative Data Summary

For chlorinated organic compounds, specific disposal regulations can vary. The following table provides a general overview of key considerations, though it is essential to consult local and institutional regulations for specific quantitative limits.

ParameterGuidelineSource
Halogenated vs. Non-halogenated Waste Halogenated organic solvent waste must be segregated from non-halogenated streams.[1]
Container Filling Level Do not fill waste containers beyond 90% of their capacity.[2]
pH of Aqueous Waste for Drain Disposal Not applicable. Chlorinated organic compounds should not be drain disposed regardless of pH.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste (Chlorinated Organic Compound) segregate Segregate from Non-Halogenated Waste identify->segregate prohibited Prohibited Disposal: - Down the Drain - Regular Trash identify->prohibited ppe->identify containerize Place in a Labeled, Leak-Proof Container segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor (High-Temperature Incineration) contact_ehs->end Approved Path

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions.

References

Personal protective equipment for handling 2-Chloro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 175153-55-6). Due to the absence of a specific Safety Data Sheet (SDS), this document combines hazard information from related compounds, including chlorinated benzoic acids and morpholine derivatives, to establish a comprehensive and conservative safety protocol. The information herein is intended to supplement, not replace, institutional safety procedures and professional judgment.

Hazard Identification and Summary

This compound is classified as an irritant[1]. Based on its structural components—a chlorinated aromatic ring and a morpholine moiety—it should be handled as a hazardous compound with the potential for skin, eye, and respiratory irritation. Morpholine is known to be corrosive and toxic, causing severe irritation to the skin, eyes, and respiratory tract upon contact and inhalation[2][3][4][5]. Halogenated aromatic compounds also necessitate strict safety measures to prevent exposure[6]. Therefore, a cautious approach is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes and airborne particles. Morpholine and its derivatives can cause serious eye damage.[3][5][7]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause irritation and potential absorption. Morpholine is toxic upon skin contact.[2][3][5]
Lab coat or chemical-resistant apronTo protect clothing and underlying skin from spills and contamination.
Respiratory Use of a chemical fume hoodAll handling of the solid and any solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
NIOSH-approved respiratorA respirator may be necessary for spill cleanup or if working outside of a fume hood, depending on the scale of work and institutional guidelines.
Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: All work with this compound must be conducted within a properly functioning chemical fume hood.[6]

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

2. Handling Procedures:

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use appropriate tools for transfer, such as a spatula or powder funnel.

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a controlled manner within the fume hood.

  • General Practices:

    • Avoid direct contact with the compound.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Spill and Emergency Procedures:

  • Small Spills:

    • If a small amount of solid is spilled, carefully sweep it up with an appropriate tool and place it in a sealed container for disposal. Avoid creating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Only personnel with appropriate training and PPE should address large spills.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Categorization: This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6][9]

  • Waste Collection:

    • Collect all waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[6]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings.[6]

  • Disposal Procedure:

    • Do not mix halogenated waste with non-halogenated waste streams.[9]

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.

    • Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[10]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task fume_hood Will the task be performed in a chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator fume_hood->respirator No no_respirator Standard respiratory protection (fume hood) is sufficient fume_hood->no_respirator Yes eye_protection Wear chemical safety goggles respirator->eye_protection no_respirator->eye_protection skin_protection Wear chemical-resistant gloves and lab coat eye_protection->skin_protection end Proceed with Task skin_protection->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.